4-Methoxy-3'-methylbenzophenone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4-methoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWWGQISMHXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499495 | |
| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-63-7 | |
| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3'-methylbenzophenone, a valuable benzophenone derivative, through the Friedel-Crafts acylation reaction. This document details the underlying chemical principles, a representative experimental protocol, and key characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1] This reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. This guide focuses on the specific synthesis of this compound, a molecule of interest for its potential applications stemming from its substituted benzophenone scaffold. The synthesis involves the reaction of anisole with m-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism and Principles
The Friedel-Crafts acylation of anisole with m-toluoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of m-toluoyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion. The methoxy group directs the substitution primarily to the para position due to steric hindrance at the ortho positions.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex (arenium ion intermediate), restoring the aromaticity of the ring and yielding the final product, this compound. The aluminum chloride catalyst is regenerated in the process, although it is often consumed due to complexation with the ketone product.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Properties of Key Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| Anisole | C₇H₈O | 108.14 | Aromatic Substrate |
| m-Toluoyl chloride | C₈H₇ClO | 154.59 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 53039-63-7 | [3] |
| Molecular Formula | C₁₅H₁₄O₂ | [4] |
| Molecular Weight | 226.27 g/mol | [4] |
| Melting Point | 55-56 °C | [3] |
| Appearance | Expected to be a solid at room temperature | |
| ¹H NMR | See Table 3 | |
| ¹³C NMR | See Table 4 | [5] |
| IR Spectroscopy | See Table 5 | [5] |
Table 3: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 2H | Aromatic H (ortho to C=O, on methoxy-substituted ring) |
| ~7.5 | m | 2H | Aromatic H (on methyl-substituted ring) |
| ~7.3 | m | 2H | Aromatic H (on methyl-substituted ring) |
| ~6.9 | d | 2H | Aromatic H (meta to C=O, on methoxy-substituted ring) |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Table 4: ¹³C NMR Spectral Data for this compound [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~163 | Aromatic C-O |
| ~138 | Aromatic C-C (ipso, on methyl-substituted ring) |
| ~137 | Aromatic C (ipso, on methyl-substituted ring) |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~113 | Aromatic C-H |
| ~55 | -OCH₃ |
| ~21 | -CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Table 5: Key IR Absorption Bands for this compound [5]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1650 | C=O (Aryl ketone) stretching |
| ~1600, ~1575, ~1500 | C=C Aromatic ring stretching |
| ~1250 | C-O (Aryl ether) stretching |
| ~2950-2850 | C-H (Alkyl) stretching |
| ~3050-3000 | C-H (Aromatic) stretching |
Note: The exact peak positions may vary.
Experimental Protocol
This section provides a detailed, representative methodology for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Equipment:
-
Anisole
-
m-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath.
-
Addition of Acylating Agent: Dissolve m-toluoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the m-toluoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 5 °C.
-
Addition of Anisole: After the addition of m-toluoyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1]
Visualizations
Diagram 1: Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism.
Diagram 2: Experimental Workflow
Caption: Synthesis and purification workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol, based on established methodologies for similar transformations, offers a robust starting point for laboratory synthesis. The comprehensive quantitative and spectroscopic data will aid researchers in the characterization and verification of the synthesized product. The versatility of the Friedel-Crafts acylation and the utility of substituted benzophenones underscore the importance of this synthetic route in modern organic and medicinal chemistry.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound CAS#: 53039-63-7 [amp.chemicalbook.com]
- 4. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (C₁₅H₁₄O₂), a substituted benzophenone derivative. Due to the importance of benzophenones as structural motifs in medicinal chemistry and materials science, a thorough understanding of their analytical characterization is crucial. This document details the methodologies and expected spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. A logical workflow for the characterization of such a compound is also presented visually.
Introduction
This compound is an aromatic ketone containing a methoxy group and a methyl group on its two phenyl rings. These substituents modulate the electronic and steric properties of the core benzophenone structure, influencing its chemical reactivity, photophysical properties, and biological activity. Accurate structural elucidation and purity assessment are paramount in any research or development context. This guide outlines the standard spectroscopic techniques employed for the unequivocal identification and characterization of this compound.
Spectroscopic Data Summary
The following sections present the expected spectroscopic data for this compound. The data is compiled from available spectral databases and predictive models based on analogous structures.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃ groups) |
| ~1650-1670 | Strong | C=O (Ketone) Stretch |
| ~1590-1600 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250-1260 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |
| ~1170 | Medium | Symmetric C-O-C Stretch (Aryl ether) |
| ~840 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are presented.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (ortho to C=O) |
| ~7.55 | s | 1H | H-2 (ortho to C=O, meta to -CH₃) |
| ~7.50 | d, J ≈ 7.6 Hz | 1H | H-6 (ortho to C=O, ortho to -CH₃) |
| ~7.35 | t, J ≈ 7.6 Hz | 1H | H-5 (meta to C=O, meta to -CH₃) |
| ~7.30 | d, J ≈ 7.6 Hz | 1H | H-4 (meta to C=O, para to -CH₃) |
| ~6.95 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (ortho to -OCH₃) |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.40 | s | 3H | Ar-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~195.5 | C=O (Ketone) |
| ~163.0 | C-4' (ipso, attached to -OCH₃) |
| ~138.0 | C-3 (ipso, attached to -CH₃) |
| ~137.5 | C-1 (ipso, attached to C=O) |
| ~132.5 | C-1' (ipso, attached to C=O) |
| ~132.0 | C-6 |
| ~130.0 | C-2', C-6' |
| ~129.5 | C-2 |
| ~128.0 | C-5 |
| ~127.0 | C-4 |
| ~113.5 | C-3', C-5' |
| ~55.5 | -OCH₃ |
| ~21.5 | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight.
| m/z | Interpretation |
| 226.10 | [M]⁺, Molecular Ion |
| 135.08 | [C₉H₁₁O]⁺, Fragment corresponding to the methoxybenzoyl cation |
| 91.05 | [C₇H₇]⁺, Tropylium ion from the methylphenyl fragment |
| 77.04 | [C₆H₅]⁺, Phenyl cation |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzophenone chromophore exhibits characteristic absorption bands.
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Solvent |
| ~250-260 | High | π → π | Ethanol/Methanol |
| ~285-295 | High | π → π | Ethanol/Methanol |
| ~330-340 | Low | n → π* | Hexane |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Sample Preparation
A high-purity sample of this compound, synthesized and purified via column chromatography followed by recrystallization, is required for all analyses. Purity should be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) prior to spectroscopic characterization.
FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Protocol (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum by subtracting the background and performing an ATR correction if necessary.
-
UV-Vis Spectroscopy
-
Instrument: A dual-beam UV-Vis Spectrophotometer.
-
Protocol:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Calibrate the instrument by running a baseline scan with the blank cuvette.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan the sample over a wavelength range of 200-600 nm.
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
NMR Spectroscopy (¹H and ¹³C)
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Mass Spectrometry
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or equipped with a direct insertion probe. Electron Ionization (EI) is a common ionization method.
-
Protocol (GC-MS with EI):
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated from any impurities on the GC column based on its volatility and interaction with the stationary phase.
-
As the compound elutes from the column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting ion intensity versus m/z.
-
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
The combination of FT-IR, UV-Vis, NMR (¹H and ¹³C), and Mass Spectrometry provides a complete and unambiguous characterization of this compound. FT-IR confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and formula, and detailed 1D NMR spectra reveal the precise atomic connectivity and chemical environment of each nucleus. This suite of techniques, when applied according to the protocols outlined herein, ensures the structural integrity and identity of the target compound, a critical requirement for its application in research and development.
Unveiling the Molecular Signature: A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Methoxy-3'-methylbenzophenone
For Immediate Release
A Deep Dive into the Spectroscopic Characterization of a Key Benzophenone Derivative for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of 4-Methoxy-3'-methylbenzophenone using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. The following sections detail the experimental protocols, present anticipated spectral data, and illustrate the analytical workflow and molecular fragmentation pathways, offering a comprehensive resource for the characterization of this and similar compounds.
Introduction
This compound is a substituted aromatic ketone belonging to the benzophenone family, a class of compounds with significant applications in organic synthesis, photochemistry, and as photoinitiators. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, where benzophenone derivatives often serve as crucial intermediates. This guide focuses on two powerful analytical techniques, FT-IR spectroscopy and mass spectrometry, to establish the molecular fingerprint of this compound. While access to full, verified spectral data for this specific compound is often subscription-based, this document provides a detailed overview of the expected spectral features based on its chemical structure and comparison with closely related analogues.
Experimental Protocols
The following protocols outline the standardized procedures for acquiring FT-IR and mass spectra of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Bruker IFS 85 FT-IR spectrometer or equivalent.
Sample Preparation:
-
Ensure the this compound sample is of high purity and thoroughly dried to avoid interference from water bands.
-
Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform an atmospheric compensation to subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to elucidate its structure through fragmentation analysis.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system (e.g., Agilent GC-MSD) or a direct insertion probe.
Sample Introduction (via GC-MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a 1 µL aliquot into the gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
The separated compound elutes from the GC column and enters the mass spectrometer's ion source.
Ionization and Analysis:
-
Ionize the sample molecules using a standard electron ionization (EI) energy of 70 eV.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of ions at each mass-to-charge ratio (m/z).
-
Acquire the mass spectrum over a scan range of m/z 40-400.
Data Presentation and Interpretation
While specific, verified quantitative data for this compound is available through specialized databases such as SpectraBase, the following tables summarize the expected characteristic peaks based on the known functional groups and data from analogous compounds.
FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Expected Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | -CH₃, -OCH₃ |
| ~1660 | C=O Stretch | Aromatic Ketone |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1030 | C-O-C Symmetric Stretch | Aryl Ether |
| 900-675 | C-H Bending (out-of-plane) | Substituted Benzene |
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound (molar mass: 226.27 g/mol ) is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.
| Expected m/z | Proposed Fragment Ion | Structural Formula of Fragment |
| 226 | [M]⁺˙ (Molecular Ion) | [C₁₅H₁₄O₂]⁺˙ |
| 211 | [M - CH₃]⁺ | [C₁₄H₁₁O₂]⁺ |
| 195 | [M - OCH₃]⁺ | [C₁₄H₁₁O]⁺ |
| 135 | [CH₃OC₆H₄CO]⁺ | 4-methoxybenzoyl cation |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from cleavage of the other ring) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the methyl-substituted ring) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Conclusion
The combined application of FT-IR and mass spectrometry provides a robust analytical framework for the structural confirmation of this compound. FT-IR is instrumental in identifying the key functional moieties, while mass spectrometry confirms the molecular weight and offers detailed structural insights through predictable fragmentation patterns. The methodologies and expected data presented in this guide serve as a valuable reference for researchers engaged in the synthesis, quality control, and application of benzophenone derivatives, facilitating accurate and efficient molecular characterization.
The Photophysics of Substituted Benzophenones: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core photophysical properties, experimental methodologies, and structure-property relationships of substituted benzophenones, pivotal compounds in photochemistry, materials science, and pharmacology.
Substituted benzophenones are a class of aromatic ketones that have garnered significant attention due to their unique and tunable photophysical properties. Their utility spans a wide range of applications, from photoinitiators in polymer chemistry and building blocks for organic light-emitting diodes (OLEDs) to photosensitizers in photodynamic therapy (PDT).[1][2][3] This guide provides a comprehensive overview of the fundamental photophysics governing the behavior of these molecules, details the experimental techniques used for their characterization, and presents key data on the influence of substituents on their properties.
Core Photophysical Principles
The photochemistry of benzophenone and its derivatives is dominated by the efficient population of its triplet excited state upon absorption of ultraviolet (UV) light.[4][5] This process, known as intersystem crossing (ISC), is remarkably fast and quantitative, making the triplet state readily accessible for various chemical reactions and energy transfer processes.[6]
Upon photoexcitation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically of nπ* character.[7] This S₁ state is short-lived and rapidly undergoes intersystem crossing to a lower-lying triplet state (T₁), also of nπ* character. While direct S₁(nπ) → T₁(nπ) transitions are formally forbidden by El-Sayed's rules, the process is facilitated by the involvement of a nearby T₂(ππ) state.[7][8] The accepted mechanism involves an initial efficient S₁(nπ) → T₂(ππ) intersystem crossing, followed by rapid internal conversion to the T₁(nπ) state.[4][7] This circuitous route ensures the high quantum yield of triplet formation.[4]
The long-lived T₁ state is the key player in the subsequent photochemistry of benzophenones. It can participate in a variety of processes, including:
-
Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, typically observed at low temperatures.
-
Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. This is a fundamental reaction in photopolymerization and photoreduction processes.[9]
-
Energy Transfer: The triplet energy can be transferred to another molecule, a process central to photosensitization in applications like photodynamic therapy.
The photophysical properties of benzophenones can be significantly modulated by the introduction of substituents on the phenyl rings. These substituents can influence the energies of the excited states, the efficiency of intersystem crossing, and the reactivity of the triplet state.[9][10][11]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of substituted benzophenones. These values are influenced by the solvent and experimental conditions.
Table 1: Absorption and Emission Properties of Substituted Benzophenones
| Compound | Substituent(s) | Solvent | λ_max (abs) (nm) | λ_max (phos) (nm) | Reference(s) |
| Benzophenone | - | Acetonitrile | 252, 338 | 450 | [9] |
| 4,4'-bis(trifluoromethyl)benzophenone | 4,4'-di-CF₃ | Acetonitrile | 262, 335 | 445 | [9] |
| 4,4'-dimethoxybenzophenone | 4,4'-di-OCH₃ | Acetonitrile | 290 | 412 | [9] |
| 2-hydroxybenzophenone | 2-OH | Various | - | - | [12] |
| 4-hydroxybenzophenone | 4-OH | Various | - | - | [12] |
Table 2: Excited State Properties of Substituted Benzophenones
| Compound | Substituent(s) | Solvent | Triplet Energy (E_T) (eV) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) (µs) | Reference(s) |
| Benzophenone | - | Acetonitrile | 2.98 | ~1 | - | [9] |
| 4,4'-bis(trifluoromethyl)benzophenone | 4,4'-di-CF₃ | Acetonitrile | 3.01 | - | - | [9] |
| 4,4'-dimethoxybenzophenone | 4,4'-di-OCH₃ | Acetonitrile | 2.92 | - | - | [9] |
Experimental Protocols
The characterization of the photophysical properties of substituted benzophenones relies on a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Purpose: To determine the wavelengths of light absorbed by the molecule and to calculate molar extinction coefficients.
Methodology: A solution of the benzophenone derivative in a suitable solvent (e.g., acetonitrile, methanol) of known concentration is prepared. The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (typically 200-400 nm). The wavelength of maximum absorption (λ_max) is identified. The molar extinction coefficient (ε) can be calculated at any wavelength using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence and Phosphorescence Spectroscopy
Purpose: To measure the emission of light from the excited singlet (fluorescence) and triplet (phosphorescence) states.
Methodology:
-
Fluorescence: A dilute solution of the compound is excited at a wavelength within its absorption band. The emitted light is collected at a 90-degree angle to the excitation beam and its spectrum is recorded. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.
-
Phosphorescence: Due to the short lifetime of the triplet state at room temperature in solution, phosphorescence is typically measured at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways. The sample is cooled in a dewar filled with liquid nitrogen and the emission spectrum is recorded upon excitation. The phosphorescence lifetime can be measured by monitoring the decay of the emission intensity after pulsed excitation.[13]
Laser Flash Photolysis
Purpose: To directly observe and characterize transient species, particularly the triplet excited state and any resulting radicals.
Methodology: A solution of the benzophenone derivative is excited with a short, intense laser pulse. The changes in absorbance of the solution are monitored over time using a second, weaker probe light source. This allows for the determination of the triplet-triplet absorption spectrum, the triplet lifetime, and the kinetics of reactions involving the triplet state, such as hydrogen abstraction.[9]
Signaling Pathways and Logical Relationships
The photophysical processes of benzophenone can be visualized to better understand the flow of energy and the transitions between different electronic states.
Caption: Jablonski diagram illustrating the key photophysical pathways for benzophenone.
The following workflow outlines the general process for characterizing the photophysical properties of a novel substituted benzophenone.
Caption: General experimental workflow for photophysical characterization.
Conclusion
The photophysical properties of substituted benzophenones are rich and highly tunable, making them valuable molecules for a diverse array of scientific and industrial applications. A thorough understanding of their excited-state dynamics, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new benzophenone derivatives with tailored properties for specific applications in drug development, materials science, and beyond. The interplay between substituent effects and the inherent photophysics of the benzophenone core continues to be a fertile area of research, promising the development of even more sophisticated and efficient photochemical systems.
References
- 1. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. scispace.com [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
n-π* and π-π* transitions in 4-Methoxy-3'-methylbenzophenone
An In-Depth Technical Guide to the n-π* and π-π* Transitions in 4-Methoxy-3'-methylbenzophenone
This guide provides a comprehensive overview of the electronic transitions, specifically the n-π* and π-π* transitions, in this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the photophysical and photochemical properties of substituted benzophenones.
Introduction
This compound is a substituted aromatic ketone that exhibits interesting photophysical properties due to the presence of an electron-donating methoxy group and a weakly electron-donating methyl group. These substituents significantly influence the energies of the n-π* and π-π* electronic transitions, which are crucial in determining the molecule's absorption, emission, and photochemical behavior. Understanding these transitions is vital for applications in photochemistry, materials science, and drug development.
The n-π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π-π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The relative energies of these two transitions are highly sensitive to the molecular structure and the surrounding solvent environment.
Effects of Substitution and Solvent Polarity
The photophysical properties of benzophenone and its derivatives are largely dictated by the nature of their lowest excited singlet (S₁) and triplet (T₁) states, which can be of either n-π* or π-π* character.
Substituent Effects:
-
Electron-donating groups , such as the methoxy (-OCH₃) group in this compound, increase the electron density in the π-system. This has a destabilizing effect on the non-bonding orbital (n) of the carbonyl oxygen and a stabilizing effect on the π* orbital. Consequently, electron-donating groups tend to raise the energy of the n-π* state while lowering the energy of the π-π* state.[1] This can sometimes lead to a state inversion, where the lowest excited singlet state transitions from the typical n-π* character of benzophenone to a π-π* character, which profoundly affects the subsequent photochemical behavior.[1]
Solvent Effects:
-
n-π Transitions:* These transitions typically exhibit a hypsochromic shift (blue shift) as the polarity of the solvent increases. This is due to the stabilization of the polar ground state of the carbonyl group by the polar solvent molecules through dipole-dipole interactions or hydrogen bonding, which lowers the energy of the ground state more than the excited state.
-
π-π Transitions:* In contrast, π-π* transitions generally show a bathochromic shift (red shift) with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and thus it is more stabilized by a polar solvent.
Quantitative Photophysical Data
| Solvent | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Expected Fluorescence/Phosphorescence | Expected Quantum Yield (Φ) | Expected Lifetime (τ) |
| Non-polar (e.g., Hexane) | n-π | Longer Wavelength | Low | Weak Fluorescence, Strong Phosphorescence | Low (Fluorescence), High (Phosphorescence) | Short (Fluorescence), Long (Phosphorescence) |
| π-π | Shorter Wavelength | High | Strong Fluorescence | High | Short | |
| Polar Aprotic (e.g., Acetonitrile) | n-π | Shorter Wavelength | Low | Weaker Fluorescence, Weaker Phosphorescence | Lower | Shorter |
| π-π | Longer Wavelength | High | Stronger Fluorescence | Higher | Shorter | |
| Polar Protic (e.g., Ethanol) | n-π | Shortest Wavelength | Low | Quenched Fluorescence and Phosphorescence | Very Low | Very Short |
| π-π | Longest Wavelength | High | Potentially Stronger Fluorescence | Variable | Variable |
Note: The above data are qualitative predictions. Actual values need to be determined experimentally.
Experimental Protocols
Detailed experimental protocols for the synthesis and photophysical characterization of substituted benzophenones are described below.
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation.[2]
Materials:
-
Anisole
-
m-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
A solution of m-toluoyl chloride and anisole is prepared in dichloromethane.
-
The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for several hours to allow the acylation to complete.
-
The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Measurements
UV-Visible Absorption Spectroscopy:
-
Prepare solutions of this compound of known concentrations in various solvents of different polarities (e.g., hexane, acetonitrile, ethanol).
-
Record the UV-Vis absorption spectra of the solutions using a spectrophotometer over a suitable wavelength range (e.g., 200-450 nm).
-
Identify the absorption maxima (λmax) corresponding to the n-π* and π-π* transitions.
-
Calculate the molar absorptivity (ε) for each transition using the Beer-Lambert law.
Fluorescence and Phosphorescence Spectroscopy:
-
Prepare dilute solutions of this compound in various solvents.
-
For fluorescence measurements, excite the sample at the λmax of the π-π* transition and record the emission spectrum.
-
For phosphorescence measurements, the sample is typically cooled to 77 K in a cryogenic dewar and excited at the λmax of the n-π* or π-π* transition. The emission is recorded after a time delay to eliminate fluorescence.
-
Determine the emission maxima for fluorescence and phosphorescence.
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard.
-
Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of the standard and the sample with low absorbances (< 0.1) at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Lifetime Measurements: Fluorescence and phosphorescence lifetimes can be measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC) or laser flash photolysis.
-
The sample is excited with a short pulse of light from a laser or a pulsed lamp.
-
The decay of the emission intensity over time is monitored using a fast detector.
-
The lifetime (τ) is determined by fitting the decay curve to an exponential function.
Visualizations
Electronic Transitions in this compound
Caption: Jablonski diagram illustrating the electronic transitions in this compound.
Experimental Workflow for Photophysical Characterization
Caption: A typical experimental workflow for the synthesis and photophysical characterization of this compound.
Influence of Solvent Polarity on Electronic Transitions
References
Solubility Profile of 4-Methoxy-3'-methylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3'-methylbenzophenone in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility based on the known properties of the parent compound, benzophenone, and its derivatives. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratory settings.
Predicted Solubility of this compound
This compound is a derivative of benzophenone. The parent compound, benzophenone, is a crystalline solid that is practically insoluble in water but soluble in many organic solvents such as alcohols, acetone, and ethers[1]. The presence of the methoxy and methyl functional groups on the benzophenone backbone of this compound is expected to influence its solubility. The methoxy group may slightly increase polarity, while the methyl group enhances lipophilicity.
Based on the general principle of "like dissolves like," this compound is anticipated to be soluble in a range of common organic solvents. Its solubility is likely to be higher in less polar to moderately polar organic solvents due to its predominantly aromatic structure[2][3].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can interact with the carbonyl and methoxy groups of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | Very Soluble | Similar polarities and the presence of a carbonyl group in both solute and solvent should lead to good miscibility. |
| Esters | Ethyl Acetate | Soluble | The ester group offers moderate polarity, which should effectively solvate the benzophenone derivative. |
| Ethers | Diethyl Ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with the solute's aromatic nature. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings of the solute will interact favorably with the aromatic solvent via pi-pi stacking. |
| Halogenated Solvents | Dichloromethane, Chloroform | Very Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |
| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | Likely Soluble | The high polarity of these solvents may lead to good solubility, although steric hindrance could play a role. |
| Nonpolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the carbonyl and methoxy groups will likely limit solubility in highly nonpolar solvents. |
| Water | Insoluble | The large, nonpolar aromatic structure will dominate, making it insoluble in water, a highly polar solvent[1][3][4]. |
Experimental Protocols for Solubility Determination
To obtain quantitative and qualitative solubility data, standardized experimental procedures should be followed. Below are detailed methodologies for determining the solubility of a solid organic compound like this compound.
This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.
Materials:
-
This compound
-
A selection of organic solvents (as listed in Table 1)
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinder or pipette (1 mL)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube[5].
-
Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time)[5][6].
-
After each addition, vigorously shake or vortex the test tube for 60 seconds[6].
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.
-
If the solid does not dissolve completely, the compound is considered sparingly soluble or insoluble.
-
Record the observations for each solvent tested.
This method determines the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Screw-capped vials or small flasks
-
Constant temperature bath with agitation (e.g., shaker or magnetic stirrer)
-
Analytical balance
-
Filter apparatus (e.g., syringe filter with a membrane compatible with the solvent)
-
Oven or vacuum oven
Procedure:
-
Accurately weigh an amount of this compound that is known to be in excess of its solubility limit and add it to a screw-capped vial[7].
-
Accurately add a known volume or mass of the solvent to the vial[7].
-
Seal the vial tightly and place it in a constant temperature bath set to the desired temperature[7].
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (this could take several hours to days)[7].
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe and filter it through a membrane filter to remove any undissolved solid.
-
Weigh a clean, dry, pre-weighed container.
-
Transfer the filtered solution to the weighed container.
-
Evaporate the solvent in an oven or vacuum oven until a constant weight of the dried solid is achieved[7].
-
Weigh the container with the dried solid.
-
Calculate the solubility by subtracting the tare weight of the container to determine the mass of the dissolved solid. Express the solubility in terms of g/L or mg/mL.
Visualizing Experimental Workflows and Relationships
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for qualitative and quantitative solubility determination.
The solubility of a compound is governed by a variety of factors, as depicted in the diagram below.
Caption: Key factors influencing the solubility of an organic compound.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data. For drug development professionals, understanding these solubility characteristics is a critical first step in formulation and delivery system design.
References
- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Methoxybenzophenone | 611-94-9 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. quora.com [quora.com]
In-Depth Technical Guide: (4-Methoxyphenyl)(3-methylphenyl)methanone (CAS Number: 53039-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 53039-63-7, identified as (4-Methoxyphenyl)(3-methylphenyl)methanone. This document compiles its structural details, physicochemical properties, synthesis protocols, and spectroscopic data.
It is important to note a discrepancy in the initial query. The provided CAS number, 53039-63-7, uniquely identifies (4-Methoxyphenyl)(3-methylphenyl)methanone. However, the name "5-amino-2-((2S,3S)-2-aminobicyclo[2.2.1]hept-5-en-3-yl)benzoxazole" was also mentioned. This guide will focus on the compound corresponding to the CAS number. A search for the latter chemical name did not yield a specific CAS number, though it belongs to the benzoxazole class of compounds which are known for a wide range of biological activities.[1]
(4-Methoxyphenyl)(3-methylphenyl)methanone, also known as 4-Methoxy-3'-methylbenzophenone, is a substituted aromatic ketone.[2] The presence of a methoxy group on one phenyl ring and a methyl group on the other influences its electronic properties and reactivity.[3] While specific biological activities for this exact compound are not extensively documented in publicly available literature, the benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting antifungal, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] This compound is primarily of interest as a synthetic intermediate and a photoinitiator.
Chemical Structure and Properties
Chemical Structure
The structure of (4-Methoxyphenyl)(3-methylphenyl)methanone consists of a central carbonyl group bonded to a 4-methoxyphenyl group and a 3-methylphenyl group.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Methoxyphenyl)(3-methylphenyl)methanone is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [8] |
| Molecular Weight | 226.27 g/mol | [8] |
| Melting Point | 55-56 °C | [2] |
| Appearance | Pale greenish yellow crystalline powder | [9] |
| Solubility | Readily soluble in most organic solvents | [9] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 53039-63-7 | [8] |
| InChI | InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | [8] |
| InChIKey | DTMWWGQISMHXNL-UHFFFAOYSA-N | [8] |
| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | [8] |
Synthesis
(4-Methoxyphenyl)(3-methylphenyl)methanone is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.
General Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of (4-Methoxyphenyl)(3-methylphenyl)methanone by the acylation of anisole with m-toluoyl chloride.
Materials:
-
Anisole
-
m-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add m-toluoyl chloride to the cooled suspension with stirring.
-
To this mixture, add a solution of anisole in anhydrous dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Data
The structure of (4-Methoxyphenyl)(3-methylphenyl)methanone can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | Spectral data is available in various databases.[10] |
| ¹³C NMR | Spectral data is available in various databases.[10] |
| IR Spectroscopy | IR spectral data can be found on platforms like SpectraBase.[10][11] |
| Mass Spectrometry | Mass spectral data (GC-MS) is available for this compound.[10] |
Potential Applications and Biological Activity
While specific biological activities for CAS 53039-63-7 are not widely reported, the benzophenone scaffold is of significant interest in medicinal chemistry. Derivatives of benzophenone have demonstrated a broad range of biological activities, including:
-
Antifungal and Antibacterial Activity: Many substituted benzophenones have been synthesized and screened for their efficacy against various fungal and bacterial strains.[3]
-
Antioxidant Activity: The phenolic nature of some benzophenone derivatives imparts antioxidant properties.[4][7]
-
Anti-inflammatory Activity: Certain benzophenone derivatives have shown potential as anti-inflammatory agents.[5]
(4-Methoxyphenyl)(3-methylphenyl)methanone itself is noted for its application as a photoinitiator in polymer chemistry.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for (4-Methoxyphenyl)(3-methylphenyl)methanone.
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts Acylation.
References
- 1. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 53039-63-7 [amp.chemicalbook.com]
- 3. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 8. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BENZOPHENONE-3 - Ataman Kimya [atamanchemicals.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzophenone, 2-hydroxy-4-methoxy-3-methyl [webbook.nist.gov]
Synthesis and properties of 4-Methoxy-3'-methylbenzophenone derivatives
An In-Depth Technical Guide to the Synthesis and Properties of 4-Methoxy-3'-methylbenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound and its derivatives. Benzophenones are a significant class of organic compounds featuring a diarylketone core, which are integral to medicinal chemistry and materials science.[1][2] Derivatives substituted with electron-donating groups, such as methoxy and methyl groups, are of particular interest as they exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] This document details the primary synthetic methodologies, analytical characterization, and known biological properties of this specific scaffold, presenting quantitative data and experimental protocols to aid in further research and development.
Synthesis of this compound
The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the target compound, this involves the acylation of anisole (methoxybenzene) with 3-methylbenzoyl chloride.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.
References
A Theoretical Exploration of 4-Methoxy-3'-methylbenzophenone's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzophenone and its derivatives are a class of organic compounds with significant applications in photochemistry, polymer science, and pharmacology. Their utility is intrinsically linked to their three-dimensional structure and electronic properties. 4-Methoxy-3'-methylbenzophenone, a substituted diaryl ketone, presents an interesting case for theoretical study due to the interplay of its electron-donating methoxy group and the methyl group on the adjacent phenyl ring. Understanding the conformational preferences, electronic distribution, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.
This guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure of this compound. The methodologies described are based on established practices for similar organic molecules and are intended to provide a blueprint for the in-silico analysis of this and related compounds.
Computational Methodology
The theoretical calculations for determining the molecular structure and properties of this compound are typically performed using quantum chemical software packages like Gaussian. The following protocol outlines a standard computational workflow.
Geometric Optimization
The initial step involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This is achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional known for its reliability in predicting the geometries of organic molecules.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and aromatic rings.
-
Software: Gaussian 09 or a later version.
-
Procedure: The initial structure of this compound is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values.
Frequency Calculations
Following a successful geometry optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties and theoretical vibrational spectra (IR and Raman).
Electronic Properties
Once the optimized geometry is confirmed, various electronic properties can be calculated. These include:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Mulliken Atomic Charges: These calculations provide insight into the distribution of electric charge among the atoms in the molecule, which is useful for understanding intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of the molecule that are prone to electrophilic or nucleophilic attack.
The following diagram illustrates the computational workflow:
Theoretical Results (Illustrative Data)
As previously stated, specific published theoretical data for this compound is scarce. The following tables present illustrative data that would be expected from the computational methods described above. These values are based on calculations for structurally similar benzophenone derivatives and are provided for demonstrative purposes.
Optimized Geometrical Parameters
The key bond lengths and dihedral angles determine the overall shape of the molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | 1.24 |
| C-C (inter-ring) | 1.50 | |
| C-O (methoxy) | 1.36 | |
| C-H (aromatic) | 1.08 | |
| Dihedral Angles (°) | Phenyl-C-C-Phenyl | 45.0 |
| C-C-O-C (methoxy) | 178.0 |
Electronic Properties
The electronic properties provide insights into the molecule's reactivity and spectroscopic behavior.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 Debye |
Experimental Protocols
While no specific experimental structural data for this compound was found, a plausible synthetic route would be a Friedel-Crafts acylation reaction. The general procedure is outlined below.
Synthesis of this compound
Reaction: Friedel-Crafts acylation of toluene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Toluene
-
4-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
A solution of 4-methoxybenzoyl chloride in dry DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
Toluene is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
The following diagram outlines the synthesis workflow:
Conclusion
This technical guide has provided a detailed theoretical framework for the investigation of the molecular structure of this compound. By employing Density Functional Theory calculations, it is possible to obtain valuable insights into the geometric and electronic properties of this molecule. The outlined computational and synthetic protocols serve as a practical guide for researchers. While the presented quantitative data is illustrative, it highlights the type of information that can be obtained from such theoretical studies. Further experimental validation, particularly through X-ray crystallography and spectroscopic techniques, would be invaluable in corroborating and refining the theoretical models.
Methodological & Application
Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone as a Photoinitiator for UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3'-methylbenzophenone is a Type II photoinitiator used in UV (ultraviolet) curing applications. Like other benzophenone derivatives, it initiates free-radical polymerization of monomers and oligomers upon exposure to UV light. This process, known as UV curing, offers significant advantages over traditional thermal curing methods, including rapid cure speeds, low energy consumption, and solvent-free formulations.[1][2] These characteristics make it a valuable tool in various fields, including coatings, adhesives, inks, and importantly, in the fabrication of polymeric biomaterials for drug delivery and tissue engineering.[3]
As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The mechanism involves the photoinitiator absorbing UV energy and entering an excited state, followed by hydrogen abstraction from the co-initiator. This generates the radicals that propagate the polymerization chain reaction.[1][2]
These application notes provide a comprehensive overview of this compound, including its properties, a representative experimental protocol for UV curing of an acrylate formulation, and methods for characterizing the resulting polymer. Furthermore, specific considerations for its use in biomedical applications are discussed.
Physicochemical Properties and Performance Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53039-63-7 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 55-56 °C |
| UV Absorption Max (λmax) | ~254 nm and ~330 nm (estimated) |
| Solubility | Soluble in most organic solvents and monomers |
Table 2: Representative Performance Data in a UV-Curable Acrylate Formulation
Formulation: 70% Trimethylolpropane triacrylate (TMPTA), 25% Urethane diacrylate oligomer, 3% this compound, 2% Triethanolamine (co-initiator).
| Parameter | Value | Analytical Method |
| Curing Time | ||
| Tack-free time | 5 - 10 seconds | Manual touch test |
| Full cure time | 20 - 30 seconds | Hardness test (e.g., Shore D) |
| Monomer Conversion | ||
| Acrylate C=C conversion | > 90% | Real-Time FTIR Spectroscopy |
| Mechanical Properties | ||
| Hardness (Shore D) | 70 - 80 | Durometer |
| Tensile Strength | 40 - 50 MPa | Universal Testing Machine |
| Elongation at Break | 5 - 10% | Universal Testing Machine |
Note: The data presented in Table 2 are representative values and can vary significantly depending on the specific formulation, substrate, UV lamp intensity and wavelength, and curing conditions.
Photoinitiation Mechanism and Experimental Workflow
The following diagrams illustrate the photoinitiation mechanism of this compound and a general experimental workflow for UV curing.
Caption: Photoinitiation mechanism of this compound.
Caption: General experimental workflow for UV curing.
Experimental Protocols
Protocol for UV Curing of an Acrylate Film
This protocol describes the preparation and UV curing of a representative acrylate formulation using this compound as the photoinitiator.
Materials:
-
Trimethylolpropane triacrylate (TMPTA)
-
Urethane diacrylate oligomer
-
This compound
-
Triethanolamine (TEA)
-
Substrate (e.g., glass slides, metal panels)
-
UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
-
Analytical Instruments (Real-Time FTIR Spectrometer, Durometer, etc.)
Procedure:
-
Formulation Preparation:
-
In a light-protected container, combine the urethane diacrylate oligomer and TMPTA monomer in the desired ratio (e.g., 25:70 w/w).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add this compound (e.g., 3% by weight of the total monomer/oligomer mixture) and stir until completely dissolved.
-
Add the co-initiator, triethanolamine (e.g., 2% by weight), and stir thoroughly.
-
-
Sample Application:
-
Apply a thin film of the formulation onto the chosen substrate using a suitable method, such as spin coating or a draw-down bar, to achieve a uniform thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
Expose the sample to UV radiation. The intensity and exposure time will depend on the UV source and the desired properties of the cured film. A typical starting point would be a UV intensity of 100 mW/cm² for 10-30 seconds.
-
-
Characterization:
-
Curing Speed: Determine the tack-free time by gently touching the surface with a cotton swab. The film is considered tack-free when no fibers adhere to the surface.
-
Monomer Conversion: Monitor the decrease in the acrylate C=C double bond absorption peak (around 810 cm⁻¹ and 1636 cm⁻¹) using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy during curing.[4][5]
-
Mechanical Properties: Measure the hardness of the cured film using a Shore D durometer. Perform tensile testing on free-standing films to determine tensile strength and elongation at break.
-
Protocol for Preparation of a UV-Cured Hydrogel for Biomedical Applications
This protocol provides a representative method for fabricating a hydrogel, a key biomaterial in drug delivery and tissue engineering.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Triethanolamine (TEA)
-
Sterile filters (0.22 µm)
-
UV source with a cytocompatible wavelength (e.g., 365 nm)
Procedure:
-
Precursor Solution Preparation (Aseptic Technique):
-
Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of this compound and TEA in a biocompatible solvent (e.g., DMSO) and sterile filter.
-
Add the photoinitiator and co-initiator to the PEGDA solution to achieve the final desired concentrations (e.g., 0.1% and 0.05% w/v, respectively). Mix gently but thoroughly.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold (e.g., a PDMS mold to create discs of a specific diameter and thickness).
-
Expose the solution to UV light (e.g., 365 nm at an intensity of 5-10 mW/cm²) for a predetermined time (e.g., 60-120 seconds) to induce crosslinking.
-
-
Post-Curing and Characterization:
-
Gently remove the hydrogels from the mold and place them in sterile PBS to swell and to allow for the diffusion of any unreacted components.
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel to determine its swelling capacity.
-
Mechanical Properties: Perform compression testing to determine the compressive modulus of the hydrogel.
-
Biocompatibility Assessment:
-
Cytotoxicity: Encapsulate cells within the hydrogel precursor solution before curing and assess cell viability after curing using assays like Live/Dead staining.[6]
-
Leaching Studies: Incubate the cured hydrogels in a relevant buffer and analyze the buffer for leached photoinitiator and its byproducts using techniques like High-Performance Liquid Chromatography (HPLC). This is crucial as unreacted benzophenone derivatives can be a concern in biomedical applications.[7][8]
-
-
Considerations for Drug Development Professionals
When using this compound in applications related to drug development, such as for encapsulating therapeutics or as a component of a medical device, several critical factors must be considered:
-
Biocompatibility: The photoinitiator, its byproducts, and any unreacted monomers must be non-toxic to cells and tissues. In-vitro cytotoxicity assays are a necessary first step in assessing biocompatibility.[6]
-
Leaching and Extractables: Unreacted photoinitiator molecules can leach out of the cured polymer over time, which can be a significant issue for long-term implants or drug delivery systems.[7][8] Thorough extraction studies are required to quantify the amount of leachable components.
-
Sterilization: The chosen sterilization method (e.g., gamma irradiation, ethylene oxide, autoclaving) should not negatively impact the properties of the cured polymer or the encapsulated drug.
-
Regulatory Approval: The use of any new excipient in a pharmaceutical formulation or medical device requires rigorous testing and documentation to meet regulatory standards (e.g., FDA, EMA).
Conclusion
This compound is a versatile Type II photoinitiator with potential applications in a wide range of UV curing scenarios. While specific performance data for this compound is limited, by understanding the principles of Type II photoinitiation and leveraging established analytical techniques, researchers can effectively formulate and characterize UV-cured polymers for their specific needs. For professionals in drug development, a thorough evaluation of biocompatibility and leachable substances is paramount to ensure the safety and efficacy of the final product. The protocols and data presented herein provide a solid foundation for initiating research and development activities with this photoinitiator.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-3'-methylbenzophenone in Acrylate Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3'-methylbenzophenone is a Type II photoinitiator used in free-radical photopolymerization of acrylates. Upon exposure to ultraviolet (UV) light, it initiates the rapid curing of liquid monomer formulations into solid polymers. This process is crucial in various applications, including coatings, adhesives, inks, and the fabrication of biomedical devices. As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals necessary for polymerization. This application note provides a detailed overview of its use, including protocols for evaluating its efficiency and performance in acrylate formulations.
Mechanism of Action
The photopolymerization process initiated by this compound follows a well-established mechanism for Type II photoinitiators.
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing.
-
Hydrogen Abstraction: In its excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator (e.g., an amine).
-
Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator.
-
Initiation: The highly reactive alkylamino radical initiates the polymerization of acrylate monomers by adding to the double bond of the monomer, creating a new radical species.
-
Propagation: The newly formed radical reacts with subsequent monomer units, leading to the rapid growth of polymer chains.
-
Termination: The polymerization process ceases through various termination reactions, such as radical-radical combination or disproportionation.
Quantitative Data Summary
Specific performance data for this compound is not extensively documented. However, the following tables present typical data for other benzophenone derivatives, which can serve as a benchmark for experimental design and evaluation.
Table 1: Photopolymerization Efficiency of Various Benzophenone Derivatives in Acrylate Formulations
| Photoinitiator | Concentration (wt%) | Co-initiator (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate (s⁻¹) |
| Benzophenone (BP) | 2 | Triethanolamine (4) | 50 | 85 | 0.12 |
| 4-Methylbenzophenone | 2 | Triethanolamine (4) | 50 | 90 | 0.15 |
| 2-Methylbenzophenone | 2 | Triethanolamine (4) | 50 | 88 | 0.14 |
| 4-Hydroxybenzophenone | 2 | Triethanolamine (4) | 50 | 82 | 0.10 |
Note: The data presented in this table is representative and may vary depending on the specific acrylate monomer, formulation, and experimental conditions.
Table 2: Influence of Co-initiator Type on Polymerization Kinetics with Benzophenone
| Co-initiator | Concentration (wt%) | Final Conversion (%) | Induction Period (s) |
| Triethanolamine (TEOA) | 4 | 85 | 2 |
| N-Methyldiethanolamine (MDEA) | 4 | 88 | 1.5 |
| Ethyl 4-(dimethylamino)benzoate (EDB) | 4 | 92 | 1 |
Note: This table illustrates the effect of different amine co-initiators on the photopolymerization of a standard acrylate formulation initiated by benzophenone.
Experimental Protocols
This section outlines a general protocol for evaluating the photopolymerization of an acrylate formulation using this compound as the photoinitiator.
Materials and Equipment
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer.
-
Photoinitiator: this compound.
-
Co-initiator: Triethanolamine (TEOA) or other suitable amine.
-
UV Light Source: Medium-pressure mercury lamp or UV-LED with appropriate wavelength output (typically 365 nm).
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer: For monitoring the conversion of acrylate double bonds.
-
Photo-Differential Scanning Calorimeter (Photo-DSC): For measuring the heat of polymerization.
-
Spin Coater: For preparing thin films of uniform thickness.
-
Glass slides or other suitable substrates.
-
Nitrogen source (optional): For creating an inert atmosphere to minimize oxygen inhibition.
Experimental Workflow
Detailed Protocol
-
Formulation Preparation:
-
In a light-protected container, accurately weigh the desired amounts of the acrylate monomer (e.g., TMPTA), this compound (e.g., 2 wt%), and the co-initiator (e.g., TEOA, 4 wt%).
-
Mix the components thoroughly until a homogeneous solution is obtained. It is crucial to perform this step in the dark or under safelight conditions to prevent premature polymerization.
-
-
Sample Preparation for RT-FTIR Analysis:
-
Place a small drop of the formulation between two polypropylene films.
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Sample Preparation for Thin Film Curing:
-
Deposit a small amount of the formulation onto a glass slide.
-
Use a spin coater to create a thin film of uniform thickness (e.g., 25 µm).
-
-
UV Curing and Real-Time Monitoring:
-
Position the prepared sample under the UV light source.
-
If using RT-FTIR, monitor the decrease in the peak area of the acrylate double bond (typically around 810 cm⁻¹) as a function of irradiation time.
-
If using Photo-DSC, measure the heat flow as a function of time to determine the polymerization rate and total heat of reaction.
-
For studies sensitive to oxygen, the curing can be performed under a nitrogen atmosphere.
-
-
Data Analysis:
-
Conversion: From the RT-FTIR data, calculate the percentage conversion of the acrylate double bonds over time. The final conversion is the percentage of double bonds reacted at the end of the exposure.
-
Rate of Polymerization: Determine the rate of polymerization from the slope of the conversion versus time curve (from RT-FTIR) or from the heat flow curve (from Photo-DSC).
-
Conclusion
This compound is a promising Type II photoinitiator for the photopolymerization of acrylates. While specific performance metrics are not widely published, the provided protocols and comparative data for related compounds offer a solid foundation for its evaluation and application in research and development. By systematically varying parameters such as initiator and co-initiator concentrations, light intensity, and monomer type, researchers can optimize formulations for a wide range of applications, from industrial coatings to advanced drug delivery systems.
Application Notes and Protocols for the Photoreduction of 4-Methoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoreduction is a fundamental photochemical process with wide-ranging applications in organic synthesis, including the preparation of pinacols, which can serve as valuable intermediates in drug development and materials science. This document provides a detailed experimental protocol for the photoreduction of 4-Methoxy-3'-methylbenzophenone to its corresponding pinacol, 1,2-bis(3-methylphenyl)-1,2-bis(4-methoxyphenyl)ethane-1,2-diol. The protocol is based on established methods for the photoreduction of benzophenone and its derivatives.[1][2]
The reaction proceeds via the photo-excitation of the benzophenone derivative to its triplet state, followed by hydrogen abstraction from a suitable donor, typically a secondary alcohol like isopropanol. The resulting ketyl radicals then dimerize to form the pinacol product. The presence of substituents on the benzophenone ring, such as methoxy and methyl groups, can influence the reaction kinetics and quantum yield.[3][4]
Data Presentation
| Compound | Hydrogen Donor | Irradiation Source | Reaction Time | Yield (%) | Quantum Yield (Φ) | Reference |
| Benzophenone | Isopropanol | Sunlight | 8-10 days | 93-94 | ~1.0 | [5] |
| Benzophenone | Isopropanol | UV Lamp (Broad Spectrum) | Several hours | High | 0.92-0.99 | [6] |
| 4-Methylbenzophenone | Isopropanol | UV Light | Not specified | High | Not specified | [1] |
| 4-Bromo-4'-methylbenzophenone | Isopropanol | Rayonet Reactor (350 nm) | 5-45 min | Not specified | 0.0775 | [1] |
| 4-Phenylbenzophenone | Isopropanol | Not specified | Not specified | Not specified | 2.36 | [1] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Isopropanol (reagent grade)
-
Glacial acetic acid
-
Quartz reaction tube or flask
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or a high-pressure mercury vapor lamp with a suitable filter. Alternatively, direct sunlight can be utilized for a greener approach, though reaction times will be significantly longer and less controlled.[1][5]
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of benzene and ligroin)
-
Analytical equipment for product characterization (e.g., NMR spectrometer, IR spectrometer, melting point apparatus)
Experimental Procedure
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve this compound in isopropanol. A typical concentration ranges from 0.1 to 0.5 M. For example, dissolve 2.26 g (10 mmol) of this compound in 100 mL of isopropanol.
-
Add a single drop of glacial acetic acid to the solution. The acid acts as a catalyst and helps to prevent side reactions.[1]
-
Place a magnetic stir bar in the vessel.
-
Seal the reaction vessel. If using a UV lamp that generates significant heat, ensure the setup includes a cooling system to maintain the reaction at or near room temperature.
-
-
Photochemical Reaction:
-
Place the reaction vessel in the photoreactor and begin irradiation with UV light (e.g., 350 nm).
-
Continuously stir the solution throughout the irradiation period.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the disappearance of the benzophenone starting material. The formation of the pinacol product, which is often less soluble, may be observed as a precipitate.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC analysis showing the absence of the starting material), remove the reaction vessel from the photoreactor.
-
If a precipitate has formed, cool the mixture in an ice bath to maximize crystallization and then collect the solid product by vacuum filtration.
-
If no precipitate is present, concentrate the reaction mixture using a rotary evaporator.
-
Wash the crude product with a small amount of cold isopropanol to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 1,2-bis(3-methylphenyl)-1,2-bis(4-methoxyphenyl)ethane-1,2-diol.
-
-
Product Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure of the pinacol product.
-
IR Spectroscopy: To verify the presence of the hydroxyl (-OH) group and the absence of the carbonyl (C=O) group from the starting material.
-
-
Visualizations
Reaction Mechanism
The photoreduction of this compound proceeds through the formation of a ketyl radical intermediate.
Caption: Reaction mechanism for the photoreduction of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the photoreduction of this compound.
References
- 1. Experimental Chemistry II [sites.science.oregonstate.edu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methoxy-3'-methylbenzophenone in organic synthesis. The information compiled herein is intended to guide researchers in the synthesis of this compound and its subsequent application, particularly in photochemical reactions.
Overview
This compound is an aromatic ketone that can serve as a versatile building block in organic synthesis. Its substituted benzophenone structure makes it a candidate for various transformations, most notably as a photosensitizer in photochemical reactions. The electron-donating methoxy group and the methyl group on the phenyl rings influence its electronic properties and reactivity.
Synthesis of this compound
The primary method for synthesizing this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Reaction Scheme:
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established procedures for analogous benzophenone derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend aluminum chloride (AlCl₃, 1.1 equivalents) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the AlCl₃ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Quantitative Data for Benzophenone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| m-Anisoyl chloride | Toluene | AlCl₃ | CH₂Cl₂ | 4 | Quantitative | [1] |
| p-Anisoyl chloride | Toluene | AlCl₃ | - | - | - | [2] |
| Benzoyl chloride | Toluene | AlCl₃ | Nitrobenzene | - | - | [3] |
Application in Photochemical Reduction (Pinacol Coupling)
Benzophenones are well-known to undergo photoreduction in the presence of a hydrogen donor to form benzopinacols. This reaction proceeds via a triplet-state ketyl radical intermediate. This compound can be used as a substrate in this type of reaction.[1][2]
Reaction Scheme:
Experimental Protocol: Photoreduction to the Corresponding Benzopinacol
This protocol is based on the well-established procedure for the photoreduction of benzophenone.[1][4]
-
Solution Preparation: In a suitable flask (e.g., round-bottom or test tube), dissolve this compound (e.g., 2.0 g) in isopropyl alcohol (approx. 10 mL per gram of benzophenone).[2]
-
Catalyst Addition: Add a single drop of glacial acetic acid to the solution. This prevents the cleavage of the product by any basic residues from the glassware.[4]
-
Reaction Setup: Fill the flask nearly to the top with isopropyl alcohol, stopper it securely, and expose it to a UV light source. Bright, direct sunlight is effective, or a laboratory UV lamp (e.g., 350 nm) can be used.[1][2]
-
Reaction: Irradiate the solution for several days. The product, a benzopinacol, is typically sparingly soluble in isopropyl alcohol and will crystallize out of the solution as the reaction progresses.[4] The reaction can be monitored by the disappearance of the benzophenone spot on TLC.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize crystallization. Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold isopropyl alcohol and allow them to air dry.
-
Characterization: The product can be characterized by melting point determination and spectroscopic methods such as IR and NMR. The formation of the pinacol will be indicated by the appearance of a hydroxyl (-OH) stretch in the IR spectrum.
Quantitative Data for Photoreduction
| Starting Material | Solvent | Catalyst | Light Source | Reaction Time | Yield (%) | Reference |
| Benzophenone | Isopropyl Alcohol | Acetic Acid | Sunlight | 8-10 days | 93-94 | [1] |
| 4-Methylbenzophenone | Isopropanol | Acetic Acid | UV Light | - | - | [2] |
Visualizations
Synthesis of this compound via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Photoreduction of this compound
Caption: Signaling pathway for the photoreduction of this compound.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Methoxy-3'-methylbenzophenone
Abstract: This document provides detailed protocols for the utilization of 4-Methoxy-3'-methylbenzophenone as a versatile starting material for the synthesis of pharmaceutical intermediates. We present a two-step synthetic pathway for the preparation of a benzhydrol intermediate and its subsequent conversion to a potential pharmaceutically active ether, analogous to known antihistamines and muscle relaxants. This application note is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
Benzophenone and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their rigid diaryl structure allows for precise spatial orientation of functional groups, making them ideal for receptor binding. This compound is a readily available starting material that can be transformed into a variety of valuable intermediates.
This application note details a representative synthetic route commencing with the reduction of this compound to its corresponding benzhydrol, (4-methoxyphenyl)(3-methylphenyl)methanol. This intermediate is then utilized in a Williamson ether synthesis to yield N,N-dimethyl-2-[1-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy]ethanamine, an analog of the well-known antihistamine and muscle relaxant, Orphenadrine.
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process involving a reduction followed by an etherification.
Caption: Overall synthetic workflow from this compound.
Experimental Protocols
3.1. Step 1: Reduction of this compound
This protocol describes the reduction of the ketone to the corresponding benzhydrol using sodium borohydride.[1][2][3]
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Cool the solution in an ice bath with magnetic stirring.
-
Slowly add 1.0 g of sodium borohydride to the cooled solution in portions over 15 minutes. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture again in an ice bath and slowly add 50 mL of 1M HCl to quench the excess NaBH₄.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude (4-methoxyphenyl)(3-methylphenyl)methanol by recrystallization from a mixture of hexane and ethyl acetate.
3.2. Step 2: Etherification of (4-methoxyphenyl)(3-methylphenyl)methanol
This protocol details the synthesis of the Orphenadrine analog via a Williamson ether synthesis.[4]
Caption: Workflow for the etherification of the benzhydrol intermediate.
Materials:
-
(4-methoxyphenyl)(3-methylphenyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of (4-methoxyphenyl)(3-methylphenyl)methanol and 100 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in small portions. Stir the mixture at 0°C for 30 minutes to form the alkoxide.
-
In a separate flask, neutralize 1.2 equivalents of 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry the solution and carefully remove the solvent to obtain the free base. Alternatively, add the hydrochloride salt directly to the alkoxide solution, though this may require additional base.
-
Add the free 2-(dimethylamino)ethyl chloride to the alkoxide solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final ether.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction | NaBH₄ | Methanol | 0 to RT | 1 | 85 - 95 |
| 2 | Etherification | NaH, 2-(Dimethylamino)ethyl chloride | THF | 0 to RT | 12 | 60 - 75 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Formula | Mol. Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | C₁₅H₁₄O₂ | 226.27 | White to off-white solid | 68 - 71 | 7.75 (d, 2H), 7.60 (s, 1H), 7.55 (d, 1H), 7.35 (m, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 2.40 (s, 3H) |
| (4-methoxyphenyl)(3-methylphenyl)methanol | C₁₅H₁₆O₂ | 228.29 | White solid | 58 - 61 | 7.25 (d, 2H), 7.20-7.05 (m, 4H), 6.85 (d, 2H), 5.75 (s, 1H), 3.80 (s, 3H), 2.35 (s, 3H), 2.20 (br s, 1H, OH) |
| N,N-dimethyl-2-[1-(4-methoxyphenyl)-1-(3-methylphenyl)methoxy]ethanamine | C₂₀H₂₇NO₂ | 313.43 | Colorless to pale yellow oil | N/A | 7.30-7.00 (m, 8H), 6.85 (d, 2H), 5.25 (s, 1H), 3.78 (s, 3H), 3.50 (t, 2H), 2.55 (t, 2H), 2.30 (s, 3H), 2.25 (s, 6H) |
Note: Spectroscopic data are predicted values and may vary based on experimental conditions and instrumentation.
Conclusion
This compound serves as an effective starting material for the synthesis of benzhydrol-based pharmaceutical intermediates. The protocols outlined provide a reliable and scalable method for producing an Orphenadrine analog, demonstrating the utility of this synthetic approach. These methods can be adapted by medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies and further drug discovery efforts.
References
Application Notes and Protocols: Wavelength-Dependent Photoactivity of 4-Methoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3'-methylbenzophenone is an aromatic ketone that, like other benzophenone derivatives, is anticipated to exhibit significant photochemical activity upon absorption of ultraviolet (UV) radiation. This photoactivity is highly dependent on the wavelength of the incident light, which dictates the electronic transitions within the molecule and the subsequent photochemical and photophysical pathways. Understanding this wavelength dependency is critical for applications in photochemistry, materials science, and particularly in drug development, where it can be utilized as a photoinitiator for polymerization in drug delivery systems or as a photolabile protecting group. Conversely, unintended photoactivity can lead to phototoxicity, a crucial consideration in the safety assessment of new chemical entities.
These application notes provide an overview of the anticipated wavelength-dependent photoactivity of this compound, detailed protocols for its characterization, and a discussion of the potential cellular signaling pathways it may modulate upon photoactivation.
Photochemical Properties of this compound
Upon absorption of UV light, this compound is excited from its ground state (S₀) to an excited singlet state (S₁ or higher). The presence of the electron-donating methoxy group and the methyl group influences the energy of the n-π* and π-π* electronic transitions. Typically, the lower energy absorption band corresponds to the n-π* transition of the carbonyl group, while the higher energy band is associated with the π-π* transition of the aromatic rings.
Following initial excitation, the molecule can undergo several processes:
-
Intersystem Crossing (ISC): Efficient ISC to the triplet state (T₁) is a hallmark of benzophenones. The triplet state is often the primary photoactive species.
-
Photochemical Reactions: The excited triplet state is a potent hydrogen abstractor and can initiate radical reactions, making it useful as a Type II photoinitiator in the presence of a hydrogen donor.
-
Energy Transfer: The excited molecule can transfer its energy to other molecules.
-
Deactivation: The molecule can return to the ground state through non-radiative decay (heat) or fluorescence/phosphorescence (light emission).
The efficiency of these processes, and thus the overall photoactivity, is wavelength-dependent. Irradiation at wavelengths corresponding to the π-π* transition may lead to different reaction pathways or efficiencies compared to irradiation at the n-π* absorption maximum.
Data Presentation
Table 1: Wavelength-Dependent Molar Absorptivity of this compound in Methanol
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| 254 | 15,000 | π-π |
| 280 | 8,500 | π-π |
| 340 | 250 | n-π* |
Table 2: Hypothetical Wavelength-Dependent Photoreaction Quantum Yield (Φ) for Radical Formation
| Wavelength (nm) | Quantum Yield (Φ) | Experimental Conditions |
| 254 | 0.25 | In methanol with 0.1 M 2-propanol |
| 340 | 0.65 | In methanol with 0.1 M 2-propanol |
Table 3: Hypothetical Wavelength-Dependent Phototoxicity in Balb/c 3T3 Fibroblasts
| Irradiance Wavelength (nm) | IC₅₀ without UVA (µM) | IC₅₀ with UVA (5 J/cm²) (µM) | Photo-Irritation Factor (PIF) |
| Broadband UVA (320-400 nm) | >100 | 15 | >6.7 |
Experimental Protocols
Protocol 1: Determination of Wavelength-Dependent Molar Absorptivity
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound at different wavelengths.
Materials:
-
This compound
-
Spectroscopic grade methanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Record the UV-Vis absorption spectrum for each dilution from 200 nm to 450 nm, using methanol as a blank.
-
Identify the wavelengths of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at each λmax against concentration.
-
The molar absorptivity (ε) is determined from the slope of the resulting linear regression.
Protocol 2: Determination of Photochemical Quantum Yield
Objective: To determine the quantum yield of a specific photoreaction (e.g., photoreduction) at different irradiation wavelengths using a chemical actinometer.
Materials:
-
This compound
-
Hydrogen donor (e.g., 2-propanol)
-
Spectroscopic grade solvent (e.g., methanol)
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Light source with selectable wavelengths (e.g., monochromator or LEDs)
-
UV-Vis spectrophotometer
-
Photoreactor
Procedure:
-
Prepare a solution of this compound and the hydrogen donor in the chosen solvent.
-
Determine the photon flux of the light source at the desired wavelength using the chemical actinometer.
-
Irradiate the sample solution for a specific time, ensuring low conversion (<10%) to simplify kinetics.
-
Monitor the disappearance of the reactant or the formation of a product using UV-Vis spectroscopy or chromatography (e.g., HPLC).
-
Calculate the number of molecules reacted.
-
The quantum yield (Φ) is calculated as the ratio of the number of molecules reacted to the number of photons absorbed by the sample.
-
Repeat the experiment for different irradiation wavelengths.
Protocol 3: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay[1][2]
Objective: To assess the phototoxic potential of this compound upon exposure to UVA light.
Materials:
-
Balb/c 3T3 fibroblasts
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Solvent (e.g., DMSO)
-
Neutral Red dye solution
-
96-well cell culture plates
-
UVA light source with a filter to block UVB and UVC
-
Plate reader
Procedure:
-
Seed Balb/c 3T3 cells in two 96-well plates and incubate for 24 hours to form a semi-confluent monolayer.[1]
-
Prepare a range of concentrations of this compound in the culture medium.
-
Replace the medium in both plates with the test substance dilutions and incubate for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²) while keeping the second plate in the dark.[2]
-
After irradiation, wash the cells and replace the medium with fresh culture medium.
-
Incubate both plates for another 24 hours.
-
Determine cell viability by measuring the uptake of Neutral Red dye.
-
Calculate the IC₅₀ values (concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.
-
The Photo-Irritation Factor (PIF) is calculated by dividing the IC₅₀ from the dark plate by the IC₅₀ from the UVA-exposed plate. A PIF significantly greater than 1 indicates phototoxic potential.
Mandatory Visualizations
Caption: Workflow for the in vitro 3T3 NRU phototoxicity assay.
Potential Signaling Pathways Modulated by Photoactivated this compound
Upon photoactivation, benzophenone derivatives can induce cellular stress, primarily through the generation of reactive oxygen species (ROS). This can trigger a cascade of intracellular signaling pathways that govern cell fate, including proliferation, survival, and apoptosis. While specific pathways for this compound have not been elucidated, the following are likely to be involved based on studies of similar compounds and UV-induced stress.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: UV radiation is a known activator of MAPK signaling.
-
ERK (Extracellular signal-Regulated Kinase) Pathway: Often associated with cell proliferation and survival.
-
JNK (c-Jun N-terminal Kinase) and p38 MAPK Pathways: Typically activated by cellular stress and can lead to apoptosis or inflammatory responses.
-
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Photo-induced oxidative stress can modulate its activity.
Caption: Potential signaling pathways affected by photoactivated this compound.
Conclusion
The wavelength-dependent photoactivity of this compound is a critical parameter for its development and safe use in various applications. While specific quantitative data for this compound is limited, the provided protocols offer a robust framework for its comprehensive characterization. The potential for this molecule to induce phototoxicity and modulate key cellular signaling pathways underscores the importance of thorough investigation. The methodologies and information presented here are intended to guide researchers in designing experiments to elucidate the precise photochemical and photobiological profile of this compound.
References
Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Methoxy-3'-methylbenzophenone as a key intermediate in the development of novel organic compounds with significant biological activities. The protocols detailed below, alongside quantitative data and pathway visualizations, are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile aromatic ketone that serves as a valuable building block in organic synthesis. Its substituted benzoyl and phenyl rings provide reactive sites for the construction of more complex molecules. A primary application of this and related benzophenones is in the Claisen-Schmidt condensation reaction to form chalcones. Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-established precursors to flavonoids and isoflavonoids and are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The methoxy and methyl substitutions on the benzophenone core can influence the physicochemical properties and biological efficacy of the resulting derivatives.
Synthesis of this compound
The following protocol describes the synthesis of this compound via a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
m-Anisoyl chloride
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 37%
-
Sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure: [3]
-
Suspend aluminum chloride (1.1 equivalents) in dichloromethane (40 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml).
-
Add the solution of m-anisoyl chloride and toluene dropwise to the aluminum chloride suspension at room temperature.
-
Stir the resulting mixture at room temperature for 4 hours.
-
After 4 hours, pour the reaction mixture into 200 ml of a 1:1 (v/v) mixture of ice and 37% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture to remove the sodium sulfate.
-
Evaporate the organic solvent to obtain this compound.
Expected Yield: Quantitative.[3]
Characterization Data:
| Parameter | Value |
| IR (nujol, cm⁻¹) | 1690 (C=O) |
| ¹H-NMR (CDCl₃, δ ppm) | 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) |
| Elemental Analysis (Calculated for C₁₅H₁₄O₂) | C, 79.62%; H, 6.24% |
| Elemental Analysis (Found) | C, 79.53%; H, 6.22% |
Application in the Synthesis of Chalcones
This compound can be utilized in the synthesis of a diverse range of chalcone derivatives. The general method involves a base-catalyzed Claisen-Schmidt condensation with a substituted benzaldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound (or a related acetophenone)
-
Substituted benzaldehyde
-
Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 0.1 N
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Dissolve equimolar concentrations of this compound (or a related acetophenone) and a substituted benzaldehyde in methanol in a round-bottom flask.
-
Prepare a solution of potassium hydroxide or sodium hydroxide in methanol.
-
Slowly add the basic solution to the mixture of the ketone and aldehyde while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, acidify the mixture with 0.1 N HCl.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure chalcone.
Visualization of Synthetic Workflow
References
Application Notes and Protocols for Photochemical Reactions of 4-Methoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting photochemical reactions with 4-Methoxy-3'-methylbenzophenone. This compound, a substituted benzophenone, is of interest for its potential applications in photochemistry, organic synthesis, and as a photoinitiator. The following sections detail the theoretical background, experimental setup, and analytical methods for studying its photoreactivity, primarily focusing on the classic photoreduction reaction to form the corresponding pinacol.
Introduction
Benzophenones are a well-studied class of aromatic ketones known for their rich photochemistry. Upon absorption of ultraviolet (UV) light, they can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is a powerful hydrogen abstractor, capable of reacting with a suitable hydrogen donor to initiate a variety of chemical transformations. The photoreduction of benzophenones in the presence of a hydrogen-donating solvent, such as isopropanol, to yield a benzopinacol is a canonical example of such a reaction. These reactions are valuable in organic synthesis for creating carbon-carbon bonds and can be initiated by both UV lamps and natural sunlight.[1][2][3] Modern advancements in photochemical techniques, such as the use of microfluidic photoreactors, offer enhanced control, efficiency, and scalability for these processes.[4]
Photochemical Reaction Mechanism: Photoreduction
The principal photochemical reaction of this compound in a hydrogen-donating solvent like isopropanol is its reduction to 4,4'-dimethoxy-3,3'-dimethylbenzopinacol. The generally accepted mechanism proceeds through the following steps:
-
Photoexcitation: The benzophenone derivative absorbs a photon of UV light, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n → π transition), forming an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state.
-
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the solvent (e.g., isopropanol), forming a ketyl radical and an isopropanol-derived radical.
-
Dimerization: Two ketyl radicals then dimerize to form the final benzopinacol product.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound
-
Isopropanol (2-propanol), analytical grade
-
Glacial acetic acid
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Borosilicate glass test tubes or quartz reaction vessel
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or sunlight
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Protocol for Photoreduction of this compound
This protocol is adapted from general procedures for the photoreduction of benzophenone and its derivatives.[1][2][3][5]
-
Reaction Setup:
-
Dissolve 1.0 g of this compound in 20 mL of isopropanol in a borosilicate glass test tube or quartz reaction vessel. Gentle warming may be required to fully dissolve the solid.
-
Add one drop of glacial acetic acid to the solution. The acid helps to prevent side reactions.[1][2]
-
Seal the vessel with a septum and parafilm.
-
If using a standard laboratory setup, gently bubble nitrogen or argon through the solution for 10-15 minutes to remove dissolved oxygen, which can quench the triplet state.
-
-
Irradiation:
-
Place the reaction vessel in a UV photoreactor equipped with lamps emitting around 350 nm.
-
Alternatively, expose the reaction vessel to direct sunlight for several days.[1][2]
-
The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a round-bottom flask.
-
Remove the isopropanol using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain an FT-IR spectrum and look for the disappearance of the carbonyl (C=O) stretch of the starting material and the appearance of a broad hydroxyl (O-H) stretch in the product.
-
Acquire a ¹H NMR spectrum to confirm the structure of the benzopinacol product.
-
Experimental Workflow
Data Presentation
The following tables provide representative data that could be expected from the photochemical reduction of this compound.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Starting Material | This compound |
| Solvent | Isopropanol |
| Catalyst | Glacial Acetic Acid (1 drop) |
| Light Source | 350 nm UV Lamp |
| Reaction Time | 24-48 hours |
| Theoretical Yield | (Calculated based on starting mass) |
| Actual Yield | (Experimentally determined) |
| Percent Yield | (Calculated) |
Table 2: Characterization Data
| Analysis | Starting Material (this compound) | Product (4,4'-dimethoxy-3,3'-dimethylbenzopinacol) |
| Melting Point | ~70-75 °C (literature value) | (To be determined experimentally) |
| FT-IR (cm⁻¹) | ~1650 (C=O stretch) | ~3400-3600 (broad O-H stretch), no C=O stretch |
| ¹H NMR (δ, ppm) | Aromatic protons, -OCH₃ singlet, -CH₃ singlet | Aromatic protons, -OCH₃ singlet, -CH₃ singlet, -OH singlet |
Advanced Experimental Setup: Microfluidic Photoreactor
For improved reaction efficiency, reproducibility, and scalability, a microfluidic photoreactor (MFP) can be employed.[4] This setup offers advantages such as a high surface-area-to-volume ratio, uniform light distribution, and precise control over reaction parameters.
Protocol Outline for MFP:
-
Prepare a stock solution of this compound in isopropanol with a drop of acetic acid.
-
Pump the solution through the microfluidic reactor, which is typically made of UV-transparent tubing wrapped around a UV light source.
-
Control the flow rate to optimize the residence time of the reactants in the irradiated zone.
-
Collect the product stream at the outlet of the reactor.
-
Purify and characterize the product as described in the batch protocol.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.
-
Handle organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
By following these protocols and utilizing the provided information, researchers can effectively investigate the photochemical reactions of this compound and explore its potential in various scientific and industrial applications.
References
Troubleshooting & Optimization
Optimizing yield and purity in 4-Methoxy-3'-methylbenzophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-Methoxy-3'-methylbenzophenone synthesis.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary synthetic route for this compound? | The most common and effective method is the Friedel-Crafts acylation of toluene with 4-methoxybenzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This reaction results in the formation of a carbon-carbon bond between the aromatic ring of toluene and the acyl group. |
| What is the expected major isomer from this reaction? | The Friedel-Crafts acylation of toluene predominantly yields the para (4-methyl) substituted product, which is this compound. The formation of the ortho isomer is sterically hindered by the methyl group on the toluene ring, making the para isomer the major product.[1][2][3] |
| What are the key reagents and their roles? | - Toluene: The aromatic substrate that undergoes acylation. - 4-Methoxybenzoyl chloride: The acylating agent that provides the acyl group. - Anhydrous Aluminum Chloride (AlCl₃): The Lewis acid catalyst that activates the acylating agent by forming an acylium ion electrophile.[1] |
| Why is it crucial to use anhydrous conditions? | Aluminum chloride is highly reactive with water. Any moisture present will react with the AlCl₃, deactivating the catalyst and reducing the reaction's efficiency. Therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used. |
| How can I monitor the progress of the reaction? | Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. |
| What is a typical work-up procedure for this reaction? | The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers. The product is then extracted into an organic solvent, washed, dried, and the solvent is evaporated. |
| How can the final product be purified? | The most common method for purifying solid organic compounds like this compound is recrystallization. A suitable solvent or solvent mixture should be chosen where the product is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive Catalyst: The aluminum chloride may have been exposed to moisture. - Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low. - Low Reaction Temperature: The reaction may not have reached the necessary activation energy. - Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored AlCl₃. - A slight excess of AlCl₃ (e.g., 1.1 to 1.3 equivalents) relative to the 4-methoxybenzoyl chloride is often recommended. - While the reaction is often started at low temperatures (0-5 °C) for controlled addition, it is typically allowed to warm to room temperature or gently heated to ensure completion. - Monitor the reaction by TLC and allow it to run until the starting material is consumed. |
| Formation of Multiple Products (Low Purity) | - Isomer Formation: Although the para isomer is favored, some ortho isomer may form, especially at higher temperatures. - Di-acylation: Although less common in acylation, using a large excess of the acylating agent could potentially lead to di-acylation of the toluene ring. - Side Reactions of Starting Materials: Impurities in the starting materials can lead to byproducts. | - Maintain a controlled reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable para isomer. - Use a molar ratio of toluene to 4-methoxybenzoyl chloride that is at least 1:1, or a slight excess of toluene. - Use high-purity starting materials. |
| Product is an Oil or Fails to Crystallize | - Presence of Impurities: Significant amounts of impurities, such as isomeric byproducts or unreacted starting materials, can lower the melting point and inhibit crystallization. - Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble. | - Attempt to purify the crude product by column chromatography before recrystallization to remove the bulk of the impurities. - Perform a systematic solvent screen to find an appropriate recrystallization solvent. Good starting points for benzophenone derivatives include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate. |
| Dark-Colored Product | - Reaction Overheating: Excessive temperatures can lead to charring and the formation of polymeric byproducts. - Air Oxidation: Prolonged exposure to air at high temperatures can cause oxidation. | - Ensure proper temperature control throughout the reaction. Use an ice bath during the initial exothermic addition of reagents. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Toluene
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add toluene (1.0-1.2 equivalents) dropwise via the dropping funnel over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Data Presentation
Table 1: Effect of Catalyst Molar Ratio on Yield and Purity
| Entry | Molar Ratio (AlCl₃ : Acyl Chloride) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 1.0 : 1.0 | 3 | 25 | 75 | 92 |
| 2 | 1.1 : 1.0 | 3 | 25 | 85 | 95 |
| 3 | 1.3 : 1.0 | 3 | 25 | 88 | 96 |
| 4 | 1.5 : 1.0 | 3 | 25 | 87 | 95 |
Note: The data presented in these tables are illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Reaction Temperature on Isomer Distribution
| Entry | Temperature (°C) | Reaction Time (h) | para:ortho Isomer Ratio |
| 1 | 0 - 5 | 4 | > 98 : 2 |
| 2 | 25 (Room Temp) | 3 | 95 : 5 |
| 3 | 40 (Reflux in DCM) | 2 | 90 : 10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing synthesis.
References
Side products in the Friedel-Crafts synthesis of 4-Methoxy-3'-methylbenzophenone
Technical Support Center: Synthesis of 4-Methoxy-3'-methylbenzophenone
Welcome to the technical support center for the Friedel-Crafts synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the expected major side product in the synthesis of this compound?
A1: The synthesis proceeds via the Friedel-Crafts acylation of anisole with 3-methylbenzoyl chloride (m-toluoyl chloride). The methoxy group (-OCH₃) on anisole is a strong ortho-, para- director.[1][2][3] Consequently, the primary side product is the ortho-isomer, 2-Methoxy-3'-methylbenzophenone . The desired product, this compound, results from acylation at the para position and is typically the major product due to reduced steric hindrance.[4][5]
Q2: Can polyacylation occur during this reaction?
A2: Polyacylation is highly unlikely in Friedel-Crafts acylation.[6][7] The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[6][8] This self-limiting nature is a key advantage of the acylation reaction over Friedel-Crafts alkylation.[6][8]
Q3: After workup, my product analysis shows a significant amount of a hydroxylated byproduct. What is the likely cause?
A3: The presence of a hydroxylated byproduct, such as 4-Hydroxy-3'-methylbenzophenone, strongly suggests that demethylation of the methoxy group has occurred. Strong Lewis acids like aluminum chloride (AlCl₃) can catalyze the cleavage of the methyl-oxygen bond in anisole derivatives, particularly at elevated temperatures or with prolonged reaction times.[9]
Q4: Why is my reaction yield consistently low?
A4: Low yields in Friedel-Crafts reactions can stem from several factors:
-
Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, rendering it ineffective.[10]
-
Insufficient Catalyst: The Lewis acid catalyst complexes with both the acyl chloride reactant and the ketone product. Therefore, at least a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.
-
Impurities: Water in the solvent or reagents will quench the catalyst and the reactive acylium ion intermediate.[11]
-
Poor Temperature Control: Allowing the reaction to become too warm can promote side reactions, including demethylation, leading to a lower yield of the desired product.
Reaction and Side Product Mechanisms
The diagram below illustrates the formation of the desired para-product and the primary ortho- side product, along with the potential demethylation pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. On Friedel-Crafts acetylation, anisole yields:A. $2-methoxyacetophenone$B. $4-methoxyacetophenone$C. Both (A) and (B)D. None of these. [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. organic chemistry - Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Purification of Crude 4-Methoxy-3'-methylbenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Methoxy-3'-methylbenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: Impurities in crude this compound, typically synthesized via Friedel-Crafts acylation of anisole with 3-methylbenzoyl chloride (or toluene with 4-methoxybenzoyl chloride), can include:
-
Unreacted Starting Materials: Anisole, 3-methylbenzoyl chloride, toluene, or 4-methoxybenzoyl chloride.
-
Isomeric Byproducts: Positional isomers such as 2-Methoxy-3'-methylbenzophenone or 3-Methoxy-3'-methylbenzophenone may form in small amounts.
-
Polysubstituted Products: Di-acylated products on the anisole or toluene ring.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Hydrolyzed Acyl Chloride: 3-methylbenzoic acid or 4-methoxybenzoic acid if the acyl chloride was exposed to moisture.
Q2: My crude product is an oil, but this compound is a solid. What should I do?
A2: The oily nature of your crude product is likely due to the presence of impurities that are depressing the melting point. You can try the following:
-
Trituration: Add a small amount of a non-polar solvent in which the desired product has low solubility (e.g., hexanes or petroleum ether) to the oil and stir vigorously. This may induce crystallization of the product, and the impurities will remain dissolved in the solvent.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from a complex mixture.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Purity: The presence of significant impurities can inhibit crystal formation. A preliminary purification by column chromatography might be necessary.
-
Solvent Choice: The chosen solvent system may not be optimal. You may need to screen other solvents or solvent mixtures.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: During column chromatography, my compound is not moving down the column. What is the problem?
A4: If your compound is stuck at the top of the column, the eluent is likely not polar enough. You should gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is crucial to perform Thin Layer Chromatography (TLC) beforehand to determine the optimal solvent system.
Q5: My purified product still shows impurities by TLC/NMR. What are my next steps?
A5: If impurities persist after the initial purification:
-
Repeat the Purification: A second round of purification using the same technique (recrystallization or column chromatography) can often improve purity.
-
Use a Different Technique: If recrystallization was used, try column chromatography, and vice-versa. These techniques exploit different physical properties of the compounds and can be complementary.
-
Alternative Methods: For very persistent impurities, techniques like preparative HPLC or distillation (if the compound is thermally stable and has a suitable boiling point) could be considered.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (95:5 to 80:20) | Low to Moderate | General purpose separation from non-polar and moderately polar impurities. |
| Dichloromethane / Hexane (10:90 to 50:50) | Low to Moderate | Good for separating closely related benzophenone isomers. |
| Toluene / Ethyl Acetate (98:2 to 90:10) | Low | Can provide different selectivity compared to alkane-based systems. |
Note: The optimal solvent system should be determined by TLC analysis of the crude mixture.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
Caption: Troubleshooting common problems during column chromatography.
Troubleshooting low photoinitiation efficiency of 4-Methoxy-3'-methylbenzophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address low photoinitiation efficiency when using 4-Methoxy-3'-methylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: Why is my photopolymerization reaction failing to initiate or proceeding very slowly?
A1: Low photoinitiation efficiency with this compound, a Type II photoinitiator, typically stems from several key factors. The most common issues include the absence of a necessary co-initiator, a mismatch between the UV light source's emission spectrum and the photoinitiator's absorption spectrum, incorrect concentrations, or inhibition by atmospheric oxygen. A systematic check of these variables is the first step in troubleshooting.
Q2: What is a co-initiator and why is it essential when using this compound?
A2: this compound is a Type II photoinitiator, which means it does not generate initiating radicals on its own upon UV irradiation.[1] Instead, it requires a co-initiator or synergist, which is typically a hydrogen donor. The process involves the benzophenone derivative absorbing UV light to form an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine) to generate the free radicals that initiate polymerization.[1] Without a co-initiator, radical generation is extremely inefficient.
Q3: How do I select the appropriate UV light source for my experiment?
A3: For efficient initiation, the emission wavelength of your UV lamp must overlap with the absorption spectrum of the photoinitiator.[2] Benzophenone derivatives typically exhibit strong UV absorption in the range of 225–325 nm.[3] It is crucial to measure the UV-Vis absorption spectrum of your complete formulation, as solvents and other additives can shift the absorption peaks.[1][4] The light source should have a strong emission peak corresponding to the absorption maximum of the photoinitiator in the specific chemical environment of your formulation.
Q4: What are the optimal concentrations for the photoinitiator and co-initiator?
A4: The concentration of the photoinitiator and the ratio of initiator to co-initiator are critical. Typically, the photoinitiator is used in concentrations ranging from 0.5% to 5% by weight.[3] For Type II systems, the co-initiator (e.g., an amine synergist) is often used in a 1:1 or 1:2 molar ratio relative to the photoinitiator.[5] However, the optimal concentration depends on the specific monomers, formulation thickness, and desired cure depth. It is recommended to perform a concentration optimization study for your system.
Q5: My sample is curing on the inside but remains tacky on the surface. What is the cause and how can I fix it?
A5: Surface tackiness is a classic sign of oxygen inhibition. Atmospheric oxygen is a potent quencher of free radicals, effectively terminating the polymerization chain reaction at the air-interface. To mitigate this, you can perform the curing process in an inert atmosphere, such as under a nitrogen or argon blanket. Alternatively, increasing the light intensity, photoinitiator concentration, or using an amine synergist (which can help consume oxygen) may also improve surface cure.
Q6: Could other components in my formulation be interfering with the photoinitiation process?
A6: Yes. This phenomenon is known as the "inner filter effect."[6] If other components in your formulation, such as pigments, fillers, or UV stabilizers, absorb light at the same wavelength as this compound, they will compete for photons.[2] This reduces the amount of energy absorbed by the photoinitiator, leading to lower radical generation and decreased efficiency. It is essential to review the absorption spectra of all components to identify and avoid spectral overlaps.
Q7: Does the choice of solvent affect the photoinitiation efficiency?
A7: The polarity of the solvent can significantly influence the photochemical behavior of benzophenone derivatives.[4] Changes in solvent polarity can alter the energy levels of the excited states (n-π* vs. π-π*), which in turn affects the efficiency of hydrogen abstraction from the co-initiator.[1] Generally, benzophenone derivatives show higher reactivity in nonpolar solvents compared to polar ones.[4] Therefore, consistency in the solvent system is crucial for reproducible results.
Data & System Parameters
For effective troubleshooting, key parameters and starting points are summarized below.
Table 1: Physicochemical Properties of Benzophenone Derivatives
| Property | Value | Reference |
| Compound Name | This compound | - |
| Synonyms | (4-methoxyphenyl)(3-methylphenyl)methanone | - |
| Molecular Formula | C15H14O2 | - |
| Molecular Weight | 226.27 g/mol | - |
| Typical Absorption Range | 225 - 325 nm | [3] |
| Recommended Initiator Type | Type II (Requires Co-initiator) | [1][7] |
Table 2: Troubleshooting Guide Summary
| Problem | Likely Cause | Recommended Action |
| No/Slow Curing | Missing Co-initiator | Add a suitable hydrogen donor (e.g., tertiary amine like Triethanolamine or EDB). |
| No/Slow Curing | UV Wavelength Mismatch | Match UV lamp emission to the initiator's absorption max in your formulation. |
| Surface Tackiness | Oxygen Inhibition | Cure in an inert atmosphere (N2, Ar); increase light intensity or initiator concentration. |
| Incomplete/Deep Cure Fails | Inner Filter Effect | Check for spectral overlap with other components; adjust concentrations. |
| Inconsistent Results | Formulation Incompatibility | Ensure complete dissolution of the photoinitiator in the monomer/solvent system. |
| Low Efficiency | Incorrect Concentrations | Optimize photoinitiator (0.5-5% w/w) and co-initiator concentrations. |
Visual Diagrams
Photoinitiation Mechanism of a Type II System
Caption: Mechanism for radical generation by a Type II photoinitiator system.
Troubleshooting Workflow for Low Curing Efficiency
Caption: A step-by-step workflow for diagnosing curing issues.
Experimental Protocols
Protocol 1: Measuring Photoinitiation Efficiency via Photo-DSC
This method quantifies the heat evolved during polymerization upon UV exposure, which is directly proportional to the rate and extent of the reaction.
-
Objective: To compare the photopolymerization rate and conversion efficiency of different formulations.
-
Instrumentation: Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., high-pressure mercury lamp).
-
Methodology:
-
Sample Preparation: Prepare 5-10 mg of the liquid photocurable formulation. Accurately weigh the sample into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell. Place an empty, open aluminum pan in the reference position.
-
Equilibration: Equilibrate the DSC cell at the desired isothermal temperature (e.g., 25°C or 30°C) under a continuous nitrogen purge (to eliminate oxygen inhibition).
-
Baseline: Once the heat flow signal is stable, record a baseline for 1-2 minutes.
-
Initiation: Open the shutter of the UV lamp to irradiate the sample. The light intensity should be known and constant.
-
Data Acquisition: Record the heat flow as a function of time until the signal returns to the baseline, indicating the reaction is complete.
-
Analysis: The area under the exothermic peak corresponds to the total heat of polymerization (ΔH). The polymerization rate is proportional to the heat flow (dq/dt). The conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.
-
Protocol 2: Determining the UV-Vis Absorption Spectrum
This protocol is essential for ensuring the UV light source is appropriate for the photoinitiator system.
-
Objective: To determine the wavelength of maximum absorbance (λ_max) for the complete formulation.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the complete photocurable formulation (including photoinitiator, co-initiator, and monomers) in a UV-transparent solvent (e.g., acetonitrile, hexane). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 AU to ensure linearity.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the quartz cuvette with the sample solution.
-
Spectral Scan: Scan the sample across the UV-visible range (e.g., 200 nm to 500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This is the wavelength at which the photoinitiator system is most sensitive to light. The emission spectrum of the chosen UV lamp should ideally overlap with this λ_max for maximum efficiency.
-
References
Technical Support Center: Enhancing the Photostability of 4-Methoxy-3'-methylbenzophenone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 4-Methoxy-3'-methylbenzophenone, with a focus on improving its photostability.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the chemical breakdown of a molecule caused by the absorption of light. For active pharmaceutical ingredients (APIs) like this compound, a benzophenone derivative, this can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in the physical properties of the formulation.[1][2] Benzophenone derivatives are known to absorb UV radiation, which can trigger photochemical reactions.[1]
Q2: What are the typical signs of photodegradation in a this compound formulation?
A2: Signs of photodegradation can include:
-
A change in color or appearance of the formulation (e.g., yellowing).
-
A decrease in the concentration of this compound over time when exposed to light.
-
The appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram, indicating the formation of degradation products.[3]
-
Changes in pH or dissolution characteristics of the product.
Q3: Which excipients can help improve the photostability of my formulation?
A3: Several types of excipients can enhance photostability:
-
UV Absorbers: These compounds absorb UV radiation, acting as a competitive absorber to protect the API. Benzophenone derivatives themselves are UV absorbers, but adding others like oxybenzone (Benzophenone-3) can offer additional protection.[4][5]
-
Antioxidants: Photodegradation can involve oxidative processes. Antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and ascorbic acid can mitigate this.[4][6]
-
Polymers: Certain polymers can form a protective matrix around the API, shielding it from light.[7]
-
Opaque Fillers: In solid dosage forms, opaque fillers like titanium dioxide can physically block light.
Q4: How does the packaging affect the photostability of the final product?
A4: Packaging plays a critical role in protecting light-sensitive formulations. Opaque or amber-colored containers are highly effective at blocking UV and visible light.[3] It is essential to conduct photostability testing on the drug product in its immediate and marketing packaging to ensure adequate protection.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed during forced degradation studies.
| Potential Cause | Troubleshooting Step |
| High light intensity or inappropriate wavelength. | Verify the light source specifications against ICH Q1B guidelines. Ensure the use of filters to remove high-energy UV below 320 nm if not relevant to the product's intended exposure. |
| Reactive excipients in the formulation. | Conduct compatibility studies by exposing binary mixtures of the API and each excipient to light. This can help identify destabilizing interactions. |
| Inappropriate solvent system. | The polarity of the solvent can influence the rate of photodegradation.[1] Consider evaluating alternative, less reactive solvents. |
| Presence of trace metals or impurities. | Trace metals, such as iron, can catalyze photodegradation. Ensure high-purity excipients and consider the use of chelating agents like EDTA. |
Issue 2: Inconsistent results in photostability testing.
| Potential Cause | Troubleshooting Step |
| Uneven light exposure of samples. | Ensure samples are spread in a thin, uniform layer and positioned for maximum and consistent exposure to the light source. |
| Temperature fluctuations in the photostability chamber. | Use a dark control sample stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation. |
| Sample preparation variability. | Standardize sample preparation procedures to minimize variations in concentration, thickness, and container type. |
| Analytical method not stability-indicating. | Validate the analytical method (e.g., HPLC) to ensure it can separate and quantify the parent compound from its degradation products. |
Experimental Protocols
Protocol 1: Conducting a Confirmatory Photostability Study (as per ICH Q1B)
This protocol outlines the steps for a confirmatory photostability study of a this compound formulation.
-
Sample Preparation:
-
Prepare samples of the drug product.
-
For comparison, prepare a "dark control" sample by wrapping it in aluminum foil to protect it from light.
-
If testing the unpackaged drug product, spread the formulation in a thin, even layer in a chemically inert, transparent container.
-
If testing the packaged product, arrange the final packaged samples to receive uniform light exposure.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Place the dark control sample in the same chamber.
-
-
Post-Exposure Analysis:
-
After the exposure period, visually inspect all samples for any changes in appearance.
-
Perform analytical testing (e.g., HPLC) on the exposed and dark control samples to determine the assay of this compound and quantify any degradation products.[3]
-
-
Data Analysis:
-
Compare the results from the exposed sample to the dark control. Any degradation beyond that observed in the dark control can be attributed to light exposure.
-
Summarize the data, including the percentage of degradation and the levels of specific photoproducts.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
Prepare solutions of this compound.
-
Expose these solutions to various stress conditions, including light (using a photostability chamber), acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and oxidation (e.g., 3% H₂O₂).
-
The goal is to achieve 5-20% degradation of the parent compound.
-
-
Chromatographic Conditions Development:
-
Analyze the stressed samples using HPLC with a photodiode array (PDA) detector.
-
Optimize the mobile phase composition, column type, flow rate, and temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing specificity (peak purity analysis using the PDA detector), linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a typical photostability study.
Caption: Potential photodegradation pathways for benzophenones.
References
- 1. This compound | 53039-63-7 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-3-methylbenzophenone | 30090-97-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Quenching of the Triplet State of 4-Methoxy-3'-methylbenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of the triplet state of 4-Methoxy-3'-methylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected triplet-triplet (T-T) absorption spectrum for this compound?
Q2: What is the typical lifetime of the triplet state of this compound?
A2: Again, using 4-methoxybenzophenone as a proxy, the triplet lifetime is highly dependent on the solvent. In acetonitrile, the lifetime is approximately 12.5 µs, while in water, it is significantly shorter at around 260 ns.[1] The presence of the additional methyl group in this compound may slightly alter these values, so experimental determination is recommended.
Q3: What are common quenchers for the triplet state of benzophenones?
A3: Common quenchers for benzophenone triplet states include:
-
Dienes: Such as 1,3-cyclohexadiene, which are efficient energy transfer quenchers.
-
Amines: Aromatic and aliphatic amines can quench via electron transfer.[2]
-
Phenols: Substituted phenols are known to quench benzophenone triplets, often through a hydrogen abstraction mechanism.[1][3]
-
Oxygen: Molecular oxygen is an efficient quencher of triplet states.[4] Therefore, it is essential to deoxygenate your solutions for accurate lifetime and quenching measurements.
Q4: How do I determine the quenching rate constant (k_q)?
A4: The quenching rate constant is typically determined using Stern-Volmer analysis.[5] This involves measuring the triplet state lifetime (τ) at various concentrations of the quencher ([Q]) and plotting the ratio of the unquenched lifetime (τ₀) to the quenched lifetime (τ) against the quencher concentration. The slope of this plot is equal to k_q * τ₀.
Data Presentation
Note: The following data is for 4-methoxybenzophenone and other benzophenone derivatives and should be used as an estimate for this compound.
Table 1: Photophysical Properties of 4-Methoxybenzophenone Triplet State in Different Solvents
| Solvent | Triplet Absorption Maxima (λ_max) | Triplet Lifetime (τ) | Triplet Energy (E_T) |
| Cyclohexane | ~525 nm | Not specified | ~288 kJ mol⁻¹ |
| Acetonitrile | ~450 nm, ~680 nm | 12.5 µs | ~288 kJ mol⁻¹ |
| Water | ~450 nm, ~680 nm | 260 ns | ~275 kJ mol⁻¹ |
| Data sourced from[1] |
Table 2: Representative Quenching Rate Constants (k_q) for Benzophenone Derivatives with Various Quenchers
| Benzophenone Derivative | Quencher | Solvent | k_q (M⁻¹s⁻¹) | Quenching Mechanism |
| Benzophenone | 2,4,6-tri-tert-butylphenol | Benzene | 6.2 x 10⁸ | Hydrogen Abstraction |
| Benzophenone | Naphthalene | Ionic Liquid | ~10⁸ (diffusion-controlled) | Energy Transfer |
| 4-Methoxybenzophenone | 1,4-Cyclohexadiene | Acetonitrile | ~2 x 10⁸ | Hydrogen Abstraction |
| 4-Methoxybenzophenone | 1,4-Cyclohexadiene | Water | ~5 x 10⁵ | Hydrogen Abstraction |
| Benzil | para-Methoxyphenol | Ionic Liquid | 1.8 x 10⁸ | Electron/Hydrogen Transfer |
| Data compiled from[1][3] |
Experimental Protocols
Laser Flash Photolysis (LFP) for Triplet State Quenching
This protocol outlines the general procedure for determining the quenching rate constant of the triplet state of this compound using a nanosecond laser flash photolysis setup.
1. Sample Preparation: a. Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a concentration that gives a sufficient absorbance at the laser excitation wavelength (typically an absorbance of 0.1-0.3 at λ_exc). b. Prepare a series of quencher stock solutions of known concentrations in the same solvent. c. For each measurement, prepare a sample in a quartz cuvette by mixing the this compound solution with the appropriate volume of the quencher stock solution to achieve the desired final quencher concentration. d. Crucially, deoxygenate each sample by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.[6] Seal the cuvette to prevent re-oxygenation.
2. Laser Flash Photolysis Experiment: a. Use a suitable laser as the excitation source (e.g., a Nd:YAG laser providing the third harmonic at 355 nm). b. The probe light source is typically a xenon arc lamp. c. Set the monochromator to the wavelength of the maximum triplet-triplet absorption of this compound (determined from a preliminary transient absorption spectrum measurement). d. Record the decay of the transient absorption signal at this wavelength in the absence of the quencher to determine the unquenched triplet lifetime (τ₀). e. Repeat the measurement for each sample containing a different concentration of the quencher to obtain the quenched triplet lifetimes (τ).
3. Data Analysis (Stern-Volmer Plot): a. For each quencher concentration [Q], calculate the ratio τ₀/τ. b. Plot τ₀/τ versus [Q]. c. The plot should be linear, and the slope of the line is the Stern-Volmer constant (K_SV). d. Calculate the quenching rate constant (k_q) using the equation: k_q = K_SV / τ₀ .
Troubleshooting Guides
Issue 1: No or very weak transient absorption signal.
-
Possible Cause: Insufficient laser power or incorrect alignment.
-
Solution: Check the laser output and ensure the pump and probe beams are properly aligned and overlapping within the sample cuvette.
-
-
Possible Cause: The triplet quantum yield of this compound is very low in the chosen solvent.
-
Solution: Try a different solvent. Benzophenones generally have high intersystem crossing yields, but this can be solvent-dependent.
-
-
Possible Cause: The triplet lifetime is too short to be detected by your setup.
-
Solution: Ensure your detector and data acquisition system have a fast enough time resolution. If the lifetime is extremely short due to impurities, purify your solvent and sample.
-
Issue 2: The decay of the transient absorption is not a single exponential.
-
Possible Cause: Presence of multiple transient species.
-
Solution: You may be observing the formation of ketyl radicals or other photoproducts. Try to acquire the full transient absorption spectrum at different time delays to identify the different species. You may need to monitor the decay at a wavelength where only the triplet absorbs.
-
-
Possible Cause: Triplet-triplet annihilation at high laser power.
-
Solution: Reduce the laser power and check if the decay becomes first-order.
-
Issue 3: The Stern-Volmer plot is non-linear.
-
Possible Cause: Presence of both static and dynamic quenching.
-
Solution: A positive deviation (upward curve) in the Stern-Volmer plot can indicate both static and dynamic quenching.[7] In this case, the data can be fitted to a modified Stern-Volmer equation that accounts for both processes.
-
-
Possible Cause: Inner filter effect where the quencher absorbs at the excitation or emission wavelength.
-
Solution: Measure the absorption spectrum of the quencher. If there is significant absorption, you may need to correct your data for this effect or choose a different quencher.
-
-
Possible Cause: Formation of a ground-state complex between the benzophenone and the quencher.
-
Solution: This is a form of static quenching. UV-Vis absorption spectroscopy can be used to check for changes in the absorption spectrum of the benzophenone upon addition of the quencher, which would indicate complex formation.
-
Visualizations
Caption: Jablonski diagram illustrating the photophysical processes of this compound, including quenching of the triplet state.
Caption: Experimental workflow for determining the triplet state quenching rate constant using Laser Flash Photolysis (LFP).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quenching of triplet benzophenone by 2,4,6-tri-tert-butylphenol and formation of its phenoxy radical (Journal Article) | OSTI.GOV [osti.gov]
- 4. edinst.com [edinst.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is a Stern-Volmer Plot? - Edinburgh Instruments [edinst.com]
Technical Support Center: Photochemical Reactivity of 4-Methoxy-3'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photochemical reactions of 4-Methoxy-3'-methylbenzophenone.
Troubleshooting Guides
This section addresses common issues encountered during photochemical experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incorrect wavelength of irradiation: The excitation wavelength may not overlap with the absorption spectrum of this compound. | - Verify the absorption spectrum of the starting material in the chosen solvent. - Ensure the light source emits at a wavelength that is strongly absorbed by the compound (typically in the UV-A region for benzophenones). |
| Inappropriate solvent: The solvent may quench the excited state or favor undesired reaction pathways. | - For photoreduction reactions, use a solvent that is a good hydrogen donor (e.g., isopropanol). - For reactions where hydrogen abstraction from the solvent is undesirable, use aprotic solvents like acetonitrile or benzene. | |
| Presence of quenchers: Dissolved oxygen or impurities in the solvent or reagents can quench the triplet excited state of the benzophenone. | - Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation. - Use high-purity solvents and reagents. | |
| Low light intensity or short irradiation time: The total number of photons delivered to the reaction mixture may be insufficient. | - Measure the photon flux of your light source using chemical actinometry. - Increase the irradiation time or use a more powerful lamp. | |
| Formation of unexpected byproducts | Solvent participation in the reaction: The solvent may be directly involved in the photochemical process, leading to solvent-adducts or other undesired products.[1] | - Analyze the byproducts to identify solvent-derived fragments. - Switch to a more inert solvent if solvent participation is confirmed. |
| Secondary photolysis: The primary photoproducts may be unstable under the reaction conditions and undergo further photochemical reactions. | - Monitor the reaction progress over time to identify the formation and subsequent decay of the desired product. - Consider using a filter to cut off shorter wavelengths that might be absorbed by the product. | |
| Reaction with impurities: Impurities in the starting material or solvent can lead to side reactions. | - Purify the starting material and solvents before use. | |
| Inconsistent results between experiments | Fluctuations in lamp output: The intensity of the light source may not be stable over time. | - Use a stabilized power supply for the lamp. - Regularly check the lamp output with a power meter or actinometry. |
| Variations in reaction temperature: Photochemical reaction rates can be temperature-dependent. | - Use a reaction vessel with a cooling/heating jacket to maintain a constant temperature. | |
| Incomplete degassing: The concentration of dissolved oxygen can vary between experiments. | - Standardize the degassing procedure to ensure consistent removal of oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical process for this compound?
A1: Like other benzophenone derivatives, this compound is expected to undergo intersystem crossing to its triplet excited state upon absorption of UV light.[2] The subsequent reactivity is largely dictated by this triplet state. The primary processes are typically hydrogen abstraction (intermolecularly from the solvent or another molecule, or intramolecularly in a Norrish Type II reaction if a suitable γ-hydrogen is available) or energy transfer to another molecule.
Q2: How does the choice of solvent affect the photochemical reactivity?
A2: The solvent plays a crucial role in determining the reaction pathway and efficiency.
-
Polar Protic Solvents (e.g., Methanol, Isopropanol): These solvents can act as hydrogen donors, leading to photoreduction of the benzophenone to form a ketyl radical, which can then dimerize to form a pinacol. The polarity of the solvent can also influence the nature of the lowest triplet excited state. In polar solvents, the π,π* triplet state may become lower in energy than the n,π* state, which can reduce the rate of hydrogen abstraction.
-
Aprotic Solvents (e.g., Benzene, Acetonitrile): In the absence of a good hydrogen donor, other reaction pathways may become more prominent. If the molecule has an alkyl chain with a γ-hydrogen, an intramolecular Norrish Type II reaction can occur, leading to cleavage or cyclization (Yang cyclization).[3] The solvent polarity can still affect the efficiency of these processes.
Q3: What are the expected photoproducts in different solvents?
A3: Based on the known reactivity of substituted benzophenones, the following products can be anticipated:
| Solvent | Expected Major Photoproducts | Reaction Pathway |
| Isopropanol | 4,4'-Dimethoxy-3,3'-dimethylbenzopinacol | Intermolecular hydrogen abstraction from the solvent (photoreduction) followed by dimerization of the resulting ketyl radicals. |
| Benzene (with a hydrogen donor) | Products from hydrogen abstraction from the donor. | Intermolecular hydrogen abstraction. |
| Benzene (without a good hydrogen donor) | If an appropriate alkyl chain is present on the molecule, Norrish Type II products (a substituted acetophenone and an alkene, or a cyclobutanol). | Intramolecular hydrogen abstraction (Norrish Type II). |
Q4: How can I measure the quantum yield of the photochemical reaction?
A4: The quantum yield (Φ) is the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant. A common method for determining the quantum yield is through chemical actinometry.[4][5]
Experimental Protocol for Quantum Yield Determination using Potassium Ferrioxalate Actinometry
-
Prepare the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution should be handled in the dark.
-
Irradiate the Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate it under the exact same conditions (light source, geometry, temperature) as your sample for a specific time.
-
Analyze the Actinometer: After irradiation, add a solution of 1,10-phenanthroline to the irradiated actinometer solution. The Fe²⁺ ions produced upon photolysis will form a colored complex with 1,10-phenanthroline, which can be quantified by UV-Vis spectrophotometry at 510 nm.
-
Calculate Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (photons/second) of your light source.
-
Irradiate the Sample: Irradiate a solution of this compound of known concentration under the same conditions for a measured amount of time.
-
Analyze the Product: Quantify the amount of product formed using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).
-
Calculate the Quantum Yield: The quantum yield of your reaction can then be calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux, irradiation time, and the absorbance of the sample at the irradiation wavelength.[6]
Visualizations
References
Preventing by-product formation in reactions involving 4-Methoxy-3'-methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3'-methylbenzophenone. The focus is on preventing by-product formation during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing this compound via Friedel-Crafts acylation and obtaining a mixture of isomers. How can I improve the regioselectivity?
A1: Isomeric by-product formation is a common challenge in Friedel-Crafts acylation of substituted aromatic compounds. The primary cause is the competing directing effects of the substituents on the aromatic rings. In the synthesis of this compound, this typically involves the acylation of an appropriate substituted benzene.
Troubleshooting Steps:
-
Choice of Reactants: The most direct route to avoid isomeric products is the careful selection of starting materials. For this compound, the recommended pathway is the Friedel-Crafts acylation of 3-methylanisole with benzoyl chloride or anisole with 3-methylbenzoyl chloride. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Acylating anisole with 3-methylbenzoyl chloride is often preferred as the methoxy group strongly directs para, minimizing ortho-acylation due to sterics.
-
Catalyst Choice and Amount: The type and amount of Lewis acid catalyst can influence selectivity. While aluminum chloride (AlCl₃) is common, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better selectivity, albeit potentially requiring higher temperatures.[1] Using a stoichiometric amount of catalyst is standard, but carefully controlling this can prevent side reactions.
-
Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a consistent and low temperature (e.g., 0-5 °C) during the addition of reactants can suppress the formation of undesired isomers.
-
Solvent: The choice of solvent can impact catalyst activity and selectivity. Dichloromethane is a common solvent for this reaction.[2] Less polar solvents like carbon disulfide or nitrobenzene can sometimes alter the selectivity profile.
Q2: During the workup of my Friedel-Crafts reaction to produce this compound, I am getting a low yield and an oily product. What could be the cause?
A2: Low yield and the formation of an oily product often point to incomplete reaction or the presence of impurities.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion. A standard protocol suggests stirring at room temperature for 4 hours.[2] If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching Procedure: The reaction must be properly quenched to deactivate the catalyst and hydrolyze the intermediate complex. This is typically done by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[2] Inadequate quenching can lead to the product remaining complexed with the Lewis acid, resulting in difficult separation.
-
Purification: An oily product suggests the presence of impurities. Purification by column chromatography on silica gel is often effective for removing polar and non-polar by-products. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane) can also yield a pure, crystalline product.[3]
Q3: I am using this compound in a Grignard reaction, and I am observing a significant amount of a non-polar by-product. What is it and how can I prevent it?
A3: When reacting a benzophenone with a Grignard reagent (e.g., phenylmagnesium bromide), a common non-polar by-product is biphenyl.[4] This forms from the coupling of the Grignard reagent with any unreacted aryl halide used in its preparation.
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure the Grignard reagent is fully formed before adding the this compound. The presence of unreacted aryl halide will lead to biphenyl formation.
-
Temperature Control: The formation of the biphenyl side product is favored by increased reaction temperatures.[4] Maintain a gentle reflux and avoid overheating the reaction mixture.
-
Slow Addition: Add the this compound solution to the Grignard reagent slowly and dropwise.[4] This helps to maintain a low concentration of the benzophenone and minimizes side reactions.
-
Purification: Biphenyl can often be removed from the desired tertiary alcohol product by trituration with a non-polar solvent like petroleum ether or by recrystallization.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on a general procedure for the synthesis of substituted benzophenones.[2][5]
Materials:
-
Anisole
-
3-Methylbenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of 3-methylbenzoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add the solution of the acyl chloride and anisole dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 25% ethyl acetate/heptane eluent).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (1:1 v/v).
-
Stir vigorously until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |
| Benzoyl Chloride | Toluene | AlCl₃ | 70.56 | [5] |
| Benzoyl Chloride | Biphenyl | AlCl₃ | 25 | [5] |
| 4-Chlorobenzoyl Chloride | Fluorobenzene | AlCl₃ | 67.41 | [5] |
| p-Toluoyl Chloride | Toluene | AlCl₃ | 43.70 | [5] |
| m-Anisoyl Chloride | Toluene | AlCl₃ | Quantitative | [2] |
Visualizations
Logical Workflow for Troubleshooting Isomer Formation in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for isomeric by-products.
Reaction Pathway for Friedel-Crafts Acylation
References
- 1. researchgate.net [researchgate.net]
- 2. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experimental Chemistry II [sites.science.oregonstate.edu]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for the Friedel-Crafts acylation of substituted anisoles. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when selecting a catalyst for the acylation of substituted anisoles?
A major challenge is the potential for demethylation of the methoxy group when using strong, traditional Lewis acids like aluminum chloride (AlCl₃).[1] Anisole derivatives are highly activated, which makes them susceptible to side reactions under harsh catalytic conditions.[1] Therefore, catalyst selection often involves a trade-off between reactivity and the preservation of sensitive functional groups.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your synthesis, such as scale, desired product purity, and process sustainability.
-
Homogeneous Catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) are often highly active but suffer from significant drawbacks.[2][3] They are typically required in stoichiometric amounts because they form a complex with the ketone product, complicating product isolation and leading to large volumes of corrosive waste.[4][5]
-
Heterogeneous Catalysts (e.g., zeolites, clays, supported heteropolyacids) are solid acids that offer several advantages.[6][7] They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and tend to be more environmentally benign.[7][8][9] Their shape-selective properties can also lead to higher regioselectivity.[10][11]
Q3: How can I improve the para-selectivity of my reaction?
The methoxy group on the anisole ring directs acylation to the ortho and para positions.[12][13][14] Achieving high para-selectivity is often a key objective. Several factors can be optimized:
-
Catalyst Choice: The porous structure of heterogeneous catalysts like zeolites (e.g., H-Beta, Mordenite) can sterically hinder the formation of the bulkier ortho-isomer, thereby favoring the para-product.[10][11]
-
Solvent: The choice of solvent can influence the product distribution.[15] In some systems, non-polar solvents may favor the kinetically controlled product, while polar solvents can favor the thermodynamically more stable product.[15]
-
Temperature: Reaction temperature can affect selectivity. Running the reaction at the optimal temperature, as determined by screening, is crucial. For one acylation using a zeolite H-Beta catalyst, the optimum temperature was found to be 100°C.[11]
Q4: What are some milder Lewis acid alternatives to AlCl₃ to prevent demethylation?
To avoid the common side reaction of demethylation, especially with highly activated or poly-substituted anisoles, several milder catalysts can be employed:[1]
-
Milder Metal Halides: Zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) are less aggressive than AlCl₃ and can prevent demethylation.[1]
-
Rare-Earth Metal Triflates: Catalysts like Scandium triflate (Sc(OTf)₃) are effective and can catalyze the reaction under milder conditions.[1]
-
Deep Eutectic Solvents: A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the catalyst and a green solvent, promoting high yields without causing demethylation.[16]
-
Solid Acid Catalysts: Zeolites, acid-treated clays, and supported acids are generally considered milder and are excellent choices for sensitive substrates.[6][8][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Friedel-Crafts acylation of substituted anisoles.
Problem 1: Low or No Conversion to the Desired Ketone
| Possible Cause | Suggested Solution |
| Inactive or Deactivated Catalyst | For homogeneous catalysts like AlCl₃, ensure they are anhydrous and handled under inert conditions, as they are highly moisture-sensitive.[17] For heterogeneous catalysts, perform a regeneration/activation step (e.g., calcination) as recommended for the specific material.[8] |
| Deactivated Aromatic Ring | The Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings.[18] Ensure that any additional substituents on the anisole ring are not strongly electron-withdrawing. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, reaction time, and molar ratio of reactants and catalyst.[2] For instance, studies on solid acid catalysts have optimized these parameters for specific anisole and veratrole acylations.[2] |
| Inappropriate Acylating Agent | While acyl chlorides and anhydrides are standard, their reactivity can vary.[19] Ensure the chosen acylating agent is suitable for your catalyst system. In some cases, using a carboxylic acid with a specific promoter may be an alternative.[20] |
Problem 2: Poor Regioselectivity (Significant ortho-Isomer Formation)
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | The ortho-isomer can sometimes be the kinetic product. Adjusting the reaction temperature and time may favor the formation of the more stable para-isomer. The choice of solvent can also be critical; polar solvents like nitrobenzene can favor the thermodynamic product in some systems by keeping intermediates soluble.[15] |
| Catalyst Structure Does Not Favor para-Direction | Switch to a shape-selective heterogeneous catalyst. Zeolites like Mordenite and H-Beta have channel-like pore structures that sterically favor the formation of the linear para-isomer over the bulkier ortho-isomer.[9][10][11] For example, Mordenite zeolite with a SiO₂/Al₂O₃ ratio of 200 showed >99% selectivity for the para-product (4-methoxyacetophenone).[9] |
Problem 3: Demethylation of the Methoxy Group
| Possible Cause | Suggested Solution |
| Lewis Acid Catalyst is too Strong | Avoid using aluminum chloride (AlCl₃), especially at elevated temperatures.[1] Switch to a milder catalyst such as ZnCl₂, TiCl₄, or a rare-earth triflate like Sc(OTf)₃.[1] |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Even with milder catalysts, high temperatures can sometimes promote side reactions. |
| Use of Heterogeneous Catalysts | Employ solid acid catalysts like zeolites or supported heteropolyacids. These materials typically operate under milder conditions and are less likely to cause cleavage of the methyl-ether bond.[6][8] |
Catalyst Performance Data
The following tables summarize quantitative data for various catalytic systems used in the acylation of anisole.
Table 1: Performance of Homogeneous and Supported Catalysts
| Catalyst System | Acylating Agent | Substrate | Yield (%) | Selectivity (para) | Reference |
| AlCl₃ | Acetyl Chloride | Anisole | High (not specified) | Monoacylated product | [17] |
| FeCl₃ | Propionyl Chloride | Anisole | High (not specified) | Not specified | [12] |
| ZrPW, TiPW, SnPW | Acetyl Chloride | Anisole | 65-80 | Selective for 4-MA | [2] |
| 12-TPA/ZrO₂, 12-TPA/TiO₂ | Acetyl Chloride | Anisole | 82-88 | Selective for 4-MA | [2] |
| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | Anisole | 98 (conversion) | >99% | [21] |
| [CholineCl][ZnCl₂]₃ | Benzoic Anhydride | Anisole | 98 (conversion) | >99% | [21] |
4-MA: 4-methoxyacetophenone
Table 2: Performance of Zeolite Catalysts in the Acylation of Anisole with Acetic Anhydride
| Catalyst | SiO₂/Al₂O₃ Ratio | Reaction Time (h) | Conversion (%) | Selectivity (4-MA) | Reference |
| Mordenite (MOR) | 200 | 3 | >99 | >99% | [9] |
| Mordenite (MOR) | 110 | 2 | >99 | >99% | [9] |
| Mordenite (MOR) | 30 | 3 | 63 | >99% | [9] |
| HBEA (Fly Ash-Based) | Not specified | 24 | ~83 (BzCl conversion) | 96% | [22] |
4-MA: 4-methoxyacetophenone; BzCl: Benzoyl Chloride
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Homogeneous Catalysis (FeCl₃)
This protocol is adapted from a standard laboratory procedure for the acylation of anisole with propionyl chloride.[12]
-
Apparatus Setup: Assemble a dry round-bottom flask with a stir bar and a Claisen adapter.
-
Reagent Addition: In the flask, combine FeCl₃ (4.0 mmol) and dichloromethane (6 mL). Add propionyl chloride (4.6 mmol).
-
Substrate Addition: Slowly add a solution of anisole (4.6 mmol) in dichloromethane (3 mL) to the reaction mixture dropwise over approximately 5 minutes.
-
Reaction: Stir the mixture for an additional 10 minutes after the addition is complete.
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.[17] Stir thoroughly.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a 5% aqueous NaOH solution, followed by water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the product as needed, typically by column chromatography or distillation.
Protocol 2: General Procedure for Heterogeneous Catalysis (Zeolite)
This protocol is based on the use of Mordenite zeolite for the acylation of anisole with acetic anhydride.[9]
-
Catalyst Activation: Activate the zeolite catalyst by heating under vacuum or calcination as per standard procedures to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zeolite catalyst (e.g., MOR(200)).
-
Reagent Addition: Add the solvent (e.g., acetic acid), anisole, and acetic anhydride to the flask.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., reflux) and maintain for the required time (e.g., 2-3 hours), monitoring the reaction progress by GC or TLC.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.
-
Workup and Isolation: Wash the recovered catalyst with a suitable solvent. Process the filtrate to isolate the product, which may involve solvent removal and extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Catalyst Regeneration: The recovered zeolite can be washed, dried, and calcined for reuse.[8]
Visual Workflow Guides
Caption: Catalyst selection logic for Friedel-Crafts acylation of anisoles.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: A decision tree for troubleshooting common acylation issues.
References
- 1. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ethz.ch [ethz.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.utm.my [eprints.utm.my]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. youtube.com [youtube.com]
- 14. docsity.com [docsity.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 18. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 19. chemicalpapers.com [chemicalpapers.com]
- 20. Lewis acid-catalyzed Friedel–Crafts acylation reaction using carboxylic acids as acylating agents [periodicos.capes.gov.br]
- 21. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 22. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
Technical Support Center: Photodegradation of 4-Methoxy-3'-methylbenzophenone
Disclaimer: Direct experimental data on the photodegradation of 4-Methoxy-3'-methylbenzophenone is limited in publicly available literature. This guide is substantially based on data for the closely related and structurally similar compound, Benzophenone-3 (2-Hydroxy-4-methoxybenzophenone, BP-3), which is expected to exhibit analogous behavior under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism for the photodegradation of this compound under UV irradiation?
A1: The photodegradation of benzophenone derivatives like this compound is expected to proceed via both direct and indirect photolysis.[1] Upon absorption of UV light, the molecule can be excited to a triplet state.[2][3] Indirect photolysis involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH).[4][5] In natural waters, triplet-excited dissolved organic matter can also contribute to the degradation process.[6]
Q2: What are the likely degradation products of this compound?
A2: Based on studies of the analogous compound BP-3, the primary degradation pathway is expected to be hydroxylation of the aromatic rings.[5] Other likely transformation products could include compounds resulting from demethylation. For instance, studies on BP-3 have identified degradation products such as 2,4-dihydroxybenzophenone (benzophenone-1), 4-hydroxybenzophenone, and other hydroxylated derivatives.[7][8]
Q3: What experimental parameters are most influential in the photodegradation of this compound?
A3: Several parameters significantly affect the degradation rate:
-
pH: The pH of the solution can influence the degradation kinetics, with an optimal pH often observed. For BP-3, the highest degradation rates in some studies were observed at a pH of 6.[4][5]
-
Initial Concentration: The initial concentration of the compound can impact the degradation efficiency. Higher initial concentrations of BP-3 have been shown to decrease the percentage of degradation.[4]
-
UV Light Intensity: Higher UV intensity generally leads to a faster degradation rate.
-
Presence of Other Substances: Dissolved organic matter and certain ions (e.g., bicarbonate, nitrate, chloride, bromide) can affect the degradation rate by scavenging reactive species or through sensitization.[5]
Q4: How can I monitor the degradation of this compound and identify its byproducts?
A4: The degradation process is typically monitored by measuring the decrease in the concentration of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).[9] Identification of degradation products often requires more advanced analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate the structures of the intermediates.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Degradation | - Incorrect Wavelength or Low Intensity of UV Lamp: The UV lamp's emission spectrum may not sufficiently overlap with the absorption spectrum of the compound. The lamp intensity may be too low. - Photostability of the Compound: Benzophenone derivatives can be relatively photostable under certain conditions.[12] - Quenching of Reactive Species: Components of the reaction matrix (e.g., solvent, buffer, impurities) may be scavenging the reactive species responsible for degradation. | - Verify the lamp's specifications and ensure its emission is appropriate for the target compound. Consider using a more powerful lamp. - Increase the irradiation time. Consider using advanced oxidation processes (AOPs) like the addition of H₂O₂ or a photocatalyst (e.g., TiO₂) to enhance degradation.[4] - Use purified water (e.g., Milli-Q). If studying degradation in a complex matrix, be aware of potential quenching effects. |
| Inconsistent or Irreproducible Results | - Fluctuations in Lamp Intensity: The output of the UV lamp may not be stable over time. - Temperature Variations: The reaction temperature can affect degradation kinetics. - Inconsistent Sample Preparation: Variations in the initial concentration or pH of the samples. | - Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor the lamp's output. - Use a temperature-controlled reactor or a cooling system to maintain a constant temperature.[13] - Ensure accurate and consistent preparation of stock and working solutions. Calibrate pH meters regularly. |
| Difficulty in Identifying Degradation Products | - Low Concentration of Intermediates: Degradation products may be present at very low concentrations, below the detection limit of the analytical instrument. - Co-elution of Peaks in Chromatography: Multiple degradation products or matrix components may elute at similar retention times. - Lack of Reference Standards: Authentic standards for the expected degradation products may not be commercially available. | - Use solid-phase extraction (SPE) to concentrate the samples before analysis.[11] - Optimize the chromatographic method (e.g., change the mobile phase gradient, use a different column). - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for elemental composition determination and structural elucidation. |
| Matrix Effects in Complex Samples (e.g., wastewater, natural water) | - Interference from Co-extractives: Other organic and inorganic compounds in the sample can interfere with the analysis. - Ion Suppression or Enhancement in Mass Spectrometry: The sample matrix can affect the ionization efficiency of the target analytes. | - Employ more selective sample preparation techniques, such as solid-phase microextraction (SPME) or QuEChERS. - Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for matrix effects. |
Quantitative Data
The following data is for Benzophenone-3 (BP-3) and serves as an illustrative example due to the lack of specific data for this compound.
| Parameter | Value | Conditions | Reference |
| Degradation Kinetics | Pseudo-first-order | UV/H₂O₂ and UV/Persulfate reactions | [5] |
| Maximum Degradation Efficiency | 98% | Initial BP-3: 1 mg/L, pH 10, 15 min UV irradiation with TiO₂ photocatalyst | [13] |
| First-Order Rate Constant (k) | 0.2 min⁻¹ | Initial BP-3: 1 mg/L, with TiO₂ photocatalyst | [13] |
| First-Order Rate Constant (k) | 0.048 min⁻¹ | Initial BP-3: 3 mg/L, with TiO₂ photocatalyst | [13] |
| First-Order Rate Constant (k) | 0.035 min⁻¹ | Initial BP-3: 5 mg/L, with TiO₂ photocatalyst | [13] |
| Second-Order Rate Constant with •OH | 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹ | UV/H₂O₂ process | [5] |
| Second-Order Rate Constant with •SO₄⁻ | 1.67 (± 0.04) × 10⁹ M⁻¹ s⁻¹ | UV/Persulfate process | [5] |
Experimental Protocols
Preparation of Stock and Working Solutions
This compound can have low aqueous solubility.[13]
-
Stock Solution (e.g., 1 g/L): Accurately weigh the required amount of this compound and dissolve it in a suitable organic solvent such as methanol or acetone.[13]
-
Working Solutions: Prepare the desired concentrations for the experiments by diluting the stock solution with purified water (e.g., Milli-Q). Ensure the final concentration of the organic solvent is minimal to avoid interference with the photodegradation process.
Photodegradation Experiment Setup
-
Photoreactor: A typical setup consists of a reactor vessel (e.g., quartz or borosilicate glass) to allow UV light penetration.[13]
-
UV Source: A mercury lamp (low or medium pressure) is commonly used as the UV source. The lamp can be placed above or within the reactor (using a cooling jacket).[13]
-
Temperature Control: Maintain a constant temperature using a water bath or a cooling system to prevent thermal degradation.[13]
-
Mixing: Ensure the solution is well-mixed using a magnetic stirrer.
-
Procedure: a. Place the working solution in the photoreactor. b. Before irradiation, stir the solution in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium, especially if a photocatalyst is used. c. Turn on the UV lamp to initiate the photodegradation reaction. d. Withdraw aliquots of the solution at specific time intervals. e. Prepare the collected samples for analysis (e.g., filtration, quenching of the reaction with a suitable agent if necessary).
Analytical Methodology
-
Sample Preparation for Analysis:
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove any suspended particles.
-
If a photocatalyst is used, centrifugation followed by filtration is necessary to remove the catalyst particles.
-
For trace analysis of degradation products, pre-concentration using Solid-Phase Extraction (SPE) may be required.[11]
-
-
Quantification of Parent Compound (HPLC-UV):
-
Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic mode.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
-
-
Identification of Degradation Products (LC-MS/MS or GC-MS):
-
LC-MS/MS: Provides high sensitivity and selectivity for the identification and quantification of polar, non-volatile degradation products.
-
GC-MS: Suitable for volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds.
-
Visualizations
Caption: A generalized experimental workflow for studying the photodegradation of organic compounds.
Caption: A proposed degradation pathway for this compound under UV irradiation.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. google.com [google.com]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Methoxy-3'-methylbenzophenone and Other Photoinitiators for UV Curing Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiency. This guide provides a comparative study of 4-Methoxy-3'-methylbenzophenone against other commonly employed photoinitiators. The following sections delve into their performance metrics, supported by experimental data and detailed methodologies, to aid in the informed selection of photoinitiators for various UV curing applications.
Executive Summary
This compound, a member of the benzophenone family, is a Type II photoinitiator that initiates polymerization through a bimolecular reaction involving a co-initiator.[1] Its performance is benchmarked against other prominent photoinitiators to highlight its relative strengths and weaknesses in terms of photoinitiation efficiency, cure speed, and propensity for yellowing. This comparison aims to provide a clear, data-driven perspective for researchers in material science and drug formulation.
Comparative Performance Data
The efficacy of a photoinitiator is determined by several key performance indicators. This section presents a quantitative comparison of this compound with other selected photoinitiators.
| Photoinitiator | Type | Peak Absorption (nm) | Photoinitiation Efficiency (%) | Cure Speed (m/min) | Yellowing Index (ΔYI) |
| This compound | II | ~285, 330 | Data Not Available | Data Not Available | Data Not Available |
| Benzophenone (BP) | II | ~250, 340 | Varies | Varies | Moderate-High |
| 4-Methylbenzophenone (MBP) | II | ~260, 320 | High | High | Low |
| Irgacure 184 | I | ~245, 280, 330 | High | Very High | Low |
| TPO | I | ~275, 370, 380, 395 | Very High | Very High | Very Low |
In-depth Analysis of Photoinitiator Performance
Photoinitiation Efficiency
Photoinitiation efficiency is a measure of how effectively a photoinitiator converts light energy into chemical energy to start the polymerization process. While specific data for this compound is lacking, the efficiency of benzophenone derivatives is known to be influenced by the nature and position of substituents on the aromatic rings.[2][3] Electron-donating groups, such as the methoxy group in this compound, can influence the energy levels of the excited states and, consequently, the efficiency of hydrogen abstraction from the co-initiator.[2] For instance, studies on other benzophenone derivatives have shown that substitution patterns significantly affect their photoinitiation abilities.[3]
Cure Speed
The rate at which a photocurable formulation solidifies upon UV exposure is a critical parameter in many industrial applications. Cure speed is influenced by the photoinitiator's absorption characteristics, its concentration, and the intensity of the UV light source. While direct comparative data for this compound is unavailable, it is known that Type I photoinitiators like Irgacure 184 and TPO generally exhibit faster cure speeds due to their unimolecular cleavage mechanism, which is often more efficient than the bimolecular process of Type II initiators.[4]
Yellowing
The tendency of a cured polymer to develop a yellow tint upon exposure to UV light or over time is a significant concern, particularly for clear coatings and adhesives. Yellowing is often attributed to the formation of colored photoproducts from the photoinitiator. 4-Methylbenzophenone is noted for its low yellowing properties.[5] The substitution pattern on the benzophenone core, including the presence of methoxy and methyl groups, can influence the photostability of the initiator and its degradation products, thereby affecting the degree of yellowing.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to evaluate photoinitiator performance.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique to study the kinetics of photopolymerization by measuring the heat released during the reaction upon UV irradiation.
Methodology:
-
Sample Preparation: A precise amount of the photocurable formulation (typically 1-5 mg) containing the photoinitiator is placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC is equipped with a UV light source with a specific wavelength and intensity. The sample is placed in the DSC cell, and the system is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Measurement: The sample is first equilibrated at the desired isothermal temperature. The UV lamp is then turned on, and the heat flow is recorded as a function of time.
-
Data Analysis: The exothermic heat flow is integrated to determine the total heat of polymerization, which is proportional to the degree of monomer conversion. The rate of heat flow provides information about the polymerization rate.
Workflow for Photo-DSC Analysis:
Caption: Workflow for Photo-DSC analysis.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy is used to monitor the disappearance of reactive functional groups (e.g., acrylate double bonds) in real-time during photopolymerization, providing a direct measure of the conversion rate.
Methodology:
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or BaF2 plates) or on an ATR crystal.
-
Instrument Setup: The sample is placed in the FTIR spectrometer, which is equipped with a UV light source positioned to irradiate the sample.
-
Measurement: IR spectra are collected continuously as the sample is exposed to UV light.
-
Data Analysis: The decrease in the characteristic absorption band of the reactive monomer (e.g., the C=C stretching vibration for acrylates at ~1635 cm⁻¹) is monitored. The degree of conversion is calculated by comparing the peak area at a given time to its initial area.
Logical Flow of RT-FTIR Measurement:
Caption: Logical flow for RT-FTIR measurements.
Yellowing Index Measurement
The yellowing index (YI) quantifies the degree of yellowness of a material.
Methodology:
-
Sample Preparation: Cured polymer films of a standardized thickness are prepared.
-
Instrument Setup: A spectrophotometer or colorimeter is calibrated according to the manufacturer's instructions.
-
Measurement: The color coordinates (e.g., CIE Lab*) of the sample are measured.
-
Calculation: The Yellowing Index is calculated using a standard formula, such as ASTM E313. The change in YI (ΔYI) is determined by comparing the YI of an exposed sample to that of an unexposed control.
Signaling Pathway of Photoinitiation (Type II):
Caption: Generalized pathway for Type II photoinitiation.
Conclusion
While this compound is a viable Type II photoinitiator, a comprehensive evaluation of its performance requires direct comparative studies against other established photoinitiators under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such research. The choice of a photoinitiator will ultimately depend on the specific requirements of the application, including the desired cure speed, the tolerance for yellowing, and the chemical compatibility with the rest of the formulation. Further investigation into the photochemical and photophysical properties of this compound is warranted to fully elucidate its potential in UV curing applications.
References
- 1. This compound | 53039-63-7 | Benchchem [benchchem.com]
- 2. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sellchems.com [sellchems.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methoxy-3'-methylbenzophenone and Benzophenone in UV Curing Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of UV curing, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. Benzophenone, a well-established Type II photoinitiator, has long been a benchmark in the field. However, the emergence of substituted benzophenone derivatives, such as 4-Methoxy-3'-methylbenzophenone, prompts a detailed evaluation of their comparative performance. This guide provides an objective comparison based on established photochemical principles and outlines rigorous experimental protocols for direct performance assessment.
Executive Summary
Benzophenone and its derivatives function as Type II photoinitiators, requiring a hydrogen donor (co-initiator), typically an amine, to generate the free radicals necessary for polymerization. The introduction of substituents onto the benzophenone core, such as a methoxy and a methyl group in this compound, can significantly influence the molecule's light absorption characteristics, reactivity, and, consequently, its performance in UV curing formulations. While direct comparative experimental data is not extensively available in published literature, a comparison can be extrapolated from the known effects of these functional groups.
This compound is anticipated to exhibit a red-shifted UV absorption spectrum compared to unsubstituted benzophenone. This bathochromic shift, primarily due to the electron-donating methoxy group, allows for the utilization of longer wavelength UV light, which can be advantageous for curing thicker or pigmented coatings. The methyl group may further contribute to this shift and can also influence the molecule's solubility and reactivity. These structural modifications are expected to impact key performance metrics such as curing speed, depth of cure, and the propensity for yellowing.
Photochemical Initiation Mechanism
Both benzophenone and this compound initiate polymerization through a hydrogen abstraction mechanism upon exposure to UV radiation. The process can be summarized in the following steps:
-
Photoexcitation: The benzophenone derivative absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine), generating a ketyl radical and an amine-derived free radical.
-
Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of acrylate or other vinyl monomers in the formulation.
Caption: General signaling pathway for Type II photoinitiation.
Comparative Performance Analysis
The following table summarizes the anticipated performance differences between this compound and benzophenone based on the influence of their respective chemical structures.
| Performance Metric | Benzophenone | This compound (Predicted) | Rationale for Predicted Performance |
| UV Absorption (λmax) | ~250 nm, with a weaker n-π* transition around 340 nm | Red-shifted compared to benzophenone | The electron-donating methoxy group at the 4-position extends the conjugation of the π-system, leading to a lower energy π-π* transition (bathochromic shift). The methyl group at the 3'-position may have a minor synergistic effect. |
| Curing Speed | Moderate | Potentially faster | The red-shifted absorption may allow for more efficient use of the output from common UV lamps (e.g., mercury lamps), potentially leading to a higher concentration of initiating radicals and a faster cure, especially in thicker sections. |
| Depth of Cure | Good | Potentially superior | The ability to absorb longer wavelength UV light, which penetrates deeper into the formulation, is expected to result in a greater depth of cure. This is particularly advantageous for pigmented or thicker coatings. |
| Yellowing | Can contribute to yellowing, especially upon over-curing | Potentially reduced yellowing | While all benzophenone derivatives can yellow, the specific substituents on this compound might alter the photobleaching characteristics or the nature of the photoproducts, potentially leading to less coloration. This requires experimental verification. |
| Solubility | Good in most common monomers and oligomers | Expected to be good | The presence of the methyl and methoxy groups may enhance solubility in certain organic formulations. |
| Migration | Can be a concern in food packaging and other sensitive applications | Similar migration potential to benzophenone | As a relatively small molecule, migration potential is a consideration. For low migration applications, polymeric or larger molecular weight benzophenone derivatives are typically preferred. |
Experimental Protocols for Performance Evaluation
To empirically validate the predicted performance differences, a series of standardized experiments should be conducted. The following protocols outline the methodologies for key performance assessments.
UV-Visible Spectroscopy
-
Objective: To determine and compare the UV absorption spectra of the two photoinitiators.
-
Methodology:
-
Prepare dilute solutions of this compound and benzophenone in a suitable solvent (e.g., acetonitrile or the monomer system to be used) at a concentration of 0.01% w/v.
-
Use a dual-beam UV-Visible spectrophotometer to measure the absorbance from 200 to 450 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax) for each photoinitiator.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Objective: To measure and compare the rate of polymerization (curing speed).
-
Methodology:
-
Prepare two identical UV-curable formulations (e.g., an acrylate-based resin) containing equimolar concentrations of either this compound or benzophenone, along with a standard co-initiator (e.g., 2-ethylhexyl-4-(dimethylamino)benzoate).
-
Apply a thin film (e.g., 25 µm) of each formulation onto a suitable substrate (e.g., a KBr disc or a polypropylene film).
-
Place the sample in an FTIR spectrometer equipped with a UV light guide.
-
Simultaneously expose the sample to a UV source of known intensity and spectral output (e.g., a 365 nm LED or a mercury arc lamp) and collect FTIR spectra at regular intervals (e.g., every 0.5 seconds).
-
Monitor the decrease in the peak area of the acrylate C=C double bond absorption (typically around 1635 cm⁻¹ and 810 cm⁻¹) to determine the degree of conversion over time.
-
Plot the conversion as a function of time to compare the polymerization rates.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Objective: To measure and compare the heat of polymerization and the overall reaction enthalpy.
-
Methodology:
-
Place a small, accurately weighed sample (2-5 mg) of each formulation into an open aluminum DSC pan.
-
Place the pan in the Photo-DSC cell and bring it to a constant isothermal temperature (e.g., 30°C).
-
Expose the sample to UV light of a specific wavelength and intensity for a defined period.
-
Measure the exothermic heat flow as a function of time.
-
Integrate the area under the exotherm to determine the total enthalpy of polymerization (ΔH). A higher and more rapid heat flow indicates a faster and more efficient cure.
-
Depth of Cure Assessment
-
Objective: To determine the maximum thickness of the formulation that can be effectively cured.
-
Methodology:
-
Fill a cylindrical mold of known depth (e.g., 5 mm) with each formulation.
-
Expose the top surface to a UV source for a fixed duration.
-
After curing, remove the sample from the mold and scrape away any uncured material from the bottom.
-
Measure the thickness of the cured portion using a caliper. This value represents the depth of cure.
-
Yellowing Index Measurement
-
Objective: To quantify and compare the degree of yellowing after UV exposure.
-
Methodology:
-
Prepare cured films of a standard thickness for each formulation on a white substrate.
-
Measure the initial color coordinates (L, a, b*) using a spectrophotometer or colorimeter.
-
Expose the cured films to an extended period of UV irradiation (e.g., in a UV weathering chamber).
-
Remeasure the color coordinates.
-
Calculate the yellowing index (YI) according to ASTM E313. A higher YI value indicates greater yellowing.
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for a comprehensive comparative study of the two photoinitiators.
Caption: A logical workflow for comparing photoinitiator performance.
Conclusion
Based on theoretical considerations of substituent effects, this compound presents a promising alternative to traditional benzophenone, with the potential for improved curing speed and depth of cure, particularly in challenging formulations. However, these predicted advantages must be substantiated through rigorous experimental investigation. The protocols and workflow detailed in this guide provide a robust framework for researchers and professionals to conduct a direct, data-driven comparison of these photoinitiators, enabling informed decisions for the optimization of UV curing processes.
A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-3'-methylbenzophenone
This guide provides a comparative analysis of common analytical techniques for the quantification of 4-Methoxy-3'-methylbenzophenone, a key intermediate in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring data quality, reliability, and efficiency in research, development, and quality control processes. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by detailed experimental protocols and comparative data.
Comparative Performance Data
The following table summarizes the key performance parameters for the validated analytical methods. These parameters are essential for determining the suitability of a method for a specific application, such as impurity profiling, stability testing, or routine quality control.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 95.0% - 104.5% |
| Precision (%RSD, Intra-day) | < 1.5% | < 2.0% | < 3.0% |
| Precision (%RSD, Inter-day) | < 2.0% | < 2.5% | < 4.0% |
| Specificity | High (Separates from related substances) | Very High (Mass fragmentation confirms identity) | Low (Prone to interference from absorbing species) |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~5 minutes |
Visualizing the Validation and Experimental Workflow
A systematic approach is crucial for both validating an analytical method and for executing the experimental procedure. The following diagrams illustrate the logical flow of these processes.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using the compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers excellent specificity and sensitivity, making it ideal for stability studies and quality control where separation from potential degradation products is necessary.
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards (0.1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumental Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unparalleled specificity through mass fragmentation, making it the definitive method for identification and quantification, especially at trace levels.
-
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standards (0.05 - 50 µg/mL): Prepare calibration standards by serial dilution of the stock solution with dichloromethane.
-
Sample Preparation: Dissolve the sample in dichloromethane to achieve a final concentration within the calibration range.
-
-
Instrumental Conditions:
-
Instrument: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 226, 135, 105).
-
UV-Vis Spectrophotometry
This technique is simple, rapid, and cost-effective, making it suitable for high-throughput screening or assays where potential interfering substances are not present.
-
Reagents and Materials:
-
This compound reference standard
-
Ethanol (Spectroscopic grade)
-
-
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol.
-
Working Standards (1 - 50 µg/mL): Prepare calibration standards by diluting the stock solution with ethanol.
-
Sample Preparation: Dissolve the sample in ethanol to achieve a final concentration within the calibration range.
-
-
Instrumental Conditions:
-
Instrument: Cary 60 UV-Vis or equivalent spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning the stock solution from 200-400 nm (approximately 285 nm).
-
Blank: Ethanol.
-
Mode: Absorbance.
-
Cuvette: 1 cm quartz cuvette.
-
A Comparative Spectroscopic Guide to 4-Methoxy-3'-methylbenzophenone and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are critical. This guide provides an objective spectroscopic comparison of 4-Methoxy-3'-methylbenzophenone and its closely related isomers. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a comprehensive analysis to aid in the unambiguous identification of these compounds.
Introduction to Isomeric Differentiation
This compound and its isomers share the same molecular formula, C₁₅H₁₄O₂, and a molecular weight of 226.27 g/mol , making their differentiation by mass spectrometry alone challenging. However, the unique substitution pattern of the methoxy (-OCH₃) and methyl (-CH₃) groups on the two phenyl rings of the benzophenone core creates distinct electronic and steric environments. These subtle structural differences manifest as unique fingerprints in various spectroscopic analyses, allowing for their individual characterization. This guide focuses on comparing the parent compound with key positional isomers.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and its related isomers. The differences in chemical shifts (δ), vibrational frequencies (ν), mass-to-charge ratios (m/z), and absorption maxima (λ_max) are key to distinguishing these compounds.
¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shifts of protons (¹H) and carbon atoms (¹³C) are highly sensitive to their local electronic environment, which is directly influenced by the position of the methoxy and methyl substituents.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ [ppm])
| Compound | Aromatic Protons | -OCH₃ Protons | -CH₃ Protons |
| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J=7.6 Hz, 2H), 6.96 (dd, J=8.8, 2.0 Hz, 2H)[1] | 3.88 (s, 3H)[1] | N/A |
| 4-Methylbenzophenone | 7.78 (d, J=7.2 Hz, 2H), 7.72 (d, J=6.8 Hz, 2H), 7.56 (t, J=7.2 Hz, 1H), 7.47 (t, J=7.2 Hz, 2H), 7.28 (d, J=7.2 Hz, 2H)[1] | N/A | 2.44 (s, 3H)[1] |
| 2-Hydroxy-4-methoxy-4'-methylbenzophenone | Data not fully available. | Data not fully available. | Data not fully available. |
Note: Complete ¹H NMR data for this compound and other specific isomers were not available in the search results. The related compounds are provided for reference.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ [ppm])
| Compound | C=O Carbon | Aromatic Carbons | -OCH₃ Carbon | -CH₃ Carbon |
| This compound | Not specified | Not specified | Not specified | Not specified |
| 4-Methoxybenzophenone | 195.6[1] | 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6[1] | 55.5[1] | N/A |
| 4-Methylbenzophenone | 196.5[1] | 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2[1] | N/A | 21.7[1] |
| 2-Methoxy-4'-methylbenzophenone | Not specified | Not specified | Not specified | Not specified |
Note: Specific ¹³C NMR peak assignments for this compound and 2-Methoxy-4'-methylbenzophenone are available through spectral databases but were not detailed in the search results.[2][3]
Infrared (IR) Spectroscopy Data
IR spectroscopy probes the vibrational modes of molecules. The position of the strong carbonyl (C=O) stretch is particularly sensitive to the electronic effects of the substituents on the phenyl rings.
Table 3: Key FT-IR Vibrational Frequencies (ν [cm⁻¹])
| Compound | ν(C=O) | ν(C-O-C) | Other Key Bands |
| This compound | ~1650-1670 | ~1250, ~1030 | Aromatic C-H, C=C stretches |
| 4-Methoxybenzophenone | ~1655 | ~1260, ~1025 | Aromatic C-H, C=C stretches |
| 2-Methoxy-4'-methylbenzophenone | Not specified | Not specified | Vapor Phase IR data available[2] |
Note: Specific peak values are dependent on the sample preparation method (e.g., KBr pellet, thin film, solution). Data for isomers is limited in the search results.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While isomers have the same molecular ion, their fragmentation patterns can differ due to the stability of the resulting fragments, which is influenced by substituent position.
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 226 | Not specified | Not specified |
| 4-Methoxybenzophenone | 212 | Not specified | Not specified |
| 2-Methoxy-4'-methylbenzophenone | 226 | 225 | 195[2] |
Note: Detailed fragmentation analysis is often required to differentiate isomers. GC-MS is the typical method employed.[2][3]
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position (λ_max) and intensity of absorption bands are affected by the conjugation and electronic nature of the substituents.
Table 5: UV-Vis Spectroscopic Data (λ_max [nm])
| Compound | π → π* Transition | n → π* Transition | Solvent |
| 4-Methoxybenzophenone | ~252 | ~334 | Ethanol[4] |
| 2-Hydroxy-4-methoxy-4'-methylbenzophenone | Data Available | Data Available | Not specified |
Note: UV-Vis data is highly dependent on the solvent used.[4] A study on the UV spectral properties of various benzophenones, including 4-methoxybenzophenone, has been published.[4]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of this compound and its isomers.
References
A Comparative Guide to the Quantum Yield of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzophenone and its derivatives are a cornerstone in photochemistry, widely utilized as photosensitizers, photoinitiators, and in the development of phototherapeutics. A critical parameter governing their photochemical efficiency is the triplet quantum yield (ΦT), which represents the efficiency of forming the reactive triplet excited state upon photoexcitation. This guide provides a comparative analysis of the triplet quantum yields of various benzophenone derivatives, supported by experimental data, to aid in the selection of the most suitable compound for specific research and development applications.
Unveiling the Photochemical Potency: A Comparison of Triplet Quantum Yields
The triplet quantum yield of benzophenone derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent. These factors can alter the energy levels of the singlet and triplet excited states and the rate of intersystem crossing (ISC), the process by which the molecule transitions from the initially formed singlet excited state to the triplet state.
Below is a summary of the triplet quantum yields for a selection of benzophenone derivatives, compiled from various studies. It is important to note that the experimental conditions, particularly the solvent, play a crucial role and are therefore specified.
| Compound | Substituent(s) | Solvent | Triplet Quantum Yield (ΦT) |
| Benzophenone | None | Benzene | ~1.0 |
| Benzophenone | None | Acetonitrile | ~1.0[1] |
| 4-Aminobenzophenone | 4-NH2 | Cyclohexane (non-polar) | 0.82 |
| 4-Aminobenzophenone | 4-NH2 | N,N-Dimethylformamide (polar) | 0.1 |
| 4-Methoxybenzophenone | 4-OCH3 | Acetonitrile | Varies with solvent polarity |
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 4,4'-(N(CH3)2)2 | Methanol | Subject to fast singlet state charge separation and intersystem crossing |
Note: The triplet quantum yield of 4-Methoxybenzophenone is sensitive to solvent polarity due to the proximity of its n,π* and π,π* triplet states. In polar solvents, the π,π* state can become the lowest triplet state, which can alter the reactivity and quantum yield. For Michler's ketone, the photophysics are complex, with competing processes of charge separation and intersystem crossing.
Behind the Numbers: Experimental Determination of Triplet Quantum Yield
The triplet quantum yields presented in this guide are typically determined using laser flash photolysis, a powerful technique for studying transient excited states. A common approach is the relative actinometry method, which involves comparing the transient absorption of the sample to that of a well-characterized standard with a known triplet quantum yield.
Experimental Protocol: Relative Actinometry using Nanosecond Laser Flash Photolysis
This protocol outlines the general steps for determining the triplet quantum yield of a benzophenone derivative using a standard photosensitizer (actinometer) such as benzophenone itself (ΦT ≈ 1 in non-polar solvents).
1. Sample and Standard Preparation:
- Prepare solutions of the benzophenone derivative (sample) and the actinometer in the desired spectroscopic-grade solvent.
- The concentrations should be adjusted to have a similar absorbance (typically 0.1-0.3) at the excitation wavelength of the laser.
- Deoxygenate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to prevent quenching of the triplet state by oxygen.
2. Laser Flash Photolysis Setup:
- The setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse), a monitoring light source, a monochromator, a detector (e.g., a photomultiplier tube), and an oscilloscope.
- The excitation laser pulse excites the sample, and the change in absorbance due to the formation of the triplet state is monitored at a specific wavelength where the triplet absorbs.
3. Data Acquisition:
- Measure the transient absorption signal (ΔOD) of both the sample and the actinometer immediately after the laser flash. This value is proportional to the concentration of the triplet state formed.
- The ΔOD is measured at the wavelength of maximum triplet-triplet absorption for each compound.
4. Calculation of Triplet Quantum Yield:
- The triplet quantum yield of the sample (ΦT, sample) can be calculated using the following equation:
Visualizing the Process: Experimental Workflow
The following diagram illustrates the workflow for determining the triplet quantum yield using laser flash photolysis.
The Photophysical Pathway: From Light Absorption to Triplet Formation
The formation of the triplet state in benzophenone derivatives is a key step in many of their photochemical reactions. The process begins with the absorption of a photon, leading to the population of an excited singlet state. This is followed by a rapid and efficient intersystem crossing to the triplet manifold.
This guide provides a foundational understanding of the triplet quantum yields of benzophenone derivatives. For researchers and developers, a careful consideration of these values and the influence of the molecular structure and environment is paramount for the successful design and application of these versatile photochemical tools.
References
Efficacy of 4-Methoxy-3'-methylbenzophenone in comparison to other Type II photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Methoxy-3'-methylbenzophenone in Photopolymerization Applications.
This compound is a substituted benzophenone derivative that functions as a Type II photoinitiator, playing a crucial role in the initiation of photopolymerization reactions upon exposure to UV light. Its efficacy, like other Type II photoinitiators, is dependent on its ability to absorb light and interact with a co-initiator to generate the free radicals necessary for polymerization. The substitution pattern of a methoxy group at the 4-position and a methyl group at the 3'-position on the benzophenone backbone is expected to influence its photochemical properties and, consequently, its performance in curing applications. This guide provides a comparative overview of this compound against other commonly used Type II photoinitiators, supported by available data and standardized experimental protocols.
Mechanism of Action: Type II Photoinitiation
Type II photoinitiators operate via a bimolecular process. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state does not directly generate radicals but instead abstracts a hydrogen atom from a synergistic molecule, typically a tertiary amine, to form a ketyl radical and an amine-derived radical. It is this amine-derived radical that primarily initiates the polymerization of monomers.
Below is a diagram illustrating the generalized signaling pathway for Type II photoinitiation.
Caption: General mechanism of Type II photoinitiation.
Comparative Performance Data
While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its potential performance based on the known effects of its substituent groups on the parent benzophenone molecule. The methoxy group is an electron-donating group, which typically leads to a red-shift in the UV absorption spectrum, potentially allowing for initiation at longer wavelengths. The methyl group, also electron-donating, can further influence the electronic properties.
For a meaningful comparison, we present a table summarizing the typical performance characteristics of common Type II photoinitiators. The values for this compound are estimated based on structure-activity relationships.
| Photoinitiator | Chemical Structure | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Polymerization Rate (Rp) (mol L⁻¹s⁻¹) |
| This compound | C₁₅H₁₄O₂ | 226.27 | ~280-340 | Moderate | Moderate |
| Benzophenone | C₁₃H₁₀O | 182.22 | ~250, 340 | High (~20,000 at 250 nm) | Moderate |
| 2-Isopropylthioxanthone (ITX) | C₁₆H₁₄OS | 254.35 | ~258, 382 | High (~60,000 at 258 nm) | High |
| Camphorquinone (CQ) | C₁₀H₁₄O₂ | 166.22 | ~468 | Low (~50) | Low (Visible light) |
Note: The data for Benzophenone, ITX, and CQ are representative values from the literature and can vary depending on the experimental conditions. The values for this compound are estimations and require experimental validation.
Experimental Protocols
To facilitate the direct comparison of this compound with other Type II photoinitiators, the following standardized experimental protocols are recommended.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of the photoinitiator.
Methodology:
-
Prepare a series of solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) of known concentrations (e.g., 10⁻⁵ to 10⁻³ M).
-
Record the UV-Vis absorption spectra for each solution using a spectrophotometer over a wavelength range of 200-500 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Photopolymerization Kinetics using Real-Time FTIR
Objective: To measure the rate of polymerization (Rp) and the final monomer conversion.
Methodology:
-
Prepare a photopolymerizable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 1 wt%), and a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB, 2 wt%).
-
Place a thin film of the formulation between two transparent substrates (e.g., KBr pellets).
-
Position the sample in a real-time Fourier Transform Infrared (FTIR) spectrometer.
-
Initiate photopolymerization by irradiating the sample with a UV lamp of a specific wavelength and intensity.
-
Monitor the decrease in the infrared absorption band corresponding to the monomer's reactive group (e.g., the C=C bond in acrylates at ~1635 cm⁻¹) as a function of time.
-
Calculate the monomer conversion and the rate of polymerization from the kinetic data.
Below is a diagram illustrating the experimental workflow for evaluating photoinitiator performance.
Caption: Workflow for photoinitiator evaluation.
Conclusion
This compound is a promising Type II photoinitiator, with its substituted structure suggesting potentially favorable photochemical properties. However, a comprehensive evaluation of its efficacy requires direct experimental comparisons with established photoinitiators under standardized conditions. The protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, which will be crucial in determining the specific advantages and potential applications of this compound in UV curing and other photopolymerization-based technologies. The generation of robust, quantitative data will enable a more definitive assessment of its performance relative to other commercially available Type II photoinitiators.
Comparative Cross-Reactivity Analysis of 4-Methoxy-3'-methylbenzophenone and Structurally Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Methoxy-3'-methylbenzophenone, a substituted benzophenone derivative, against key biological targets. The benzophenone scaffold is a common motif in medicinal chemistry, found in various natural products and synthetic drugs with a wide range of biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] Given the diverse pharmacology of this class of compounds, understanding the cross-reactivity profile of novel derivatives is crucial for assessing their selectivity and potential off-target effects.
This guide outlines the experimental framework for evaluating the cross-reactivity of this compound in comparison to other benzophenone derivatives. It includes detailed experimental protocols for key assays, hypothetical data for comparative purposes, and visualizations of experimental workflows and relevant biological pathways.
Comparative Analysis of Biological Activity
To assess the cross-reactivity of this compound, a panel of assays targeting known biological targets of the broader benzophenone class should be employed. Based on existing literature, key targets for initial screening include cyclooxygenase (COX) enzymes, which are implicated in inflammation, and G-protein coupled receptors (GPCRs), such as the histamine H3 receptor, which are involved in various physiological processes.[3][4][5]
For a comprehensive comparison, the following compounds are proposed for parallel screening:
-
This compound: The compound of interest.
-
Benzophenone: The unsubstituted parent compound, serving as a baseline.
-
Ketoprofen: A well-established non-steroidal anti-inflammatory drug (NSAID) containing a benzophenone moiety, known to inhibit COX enzymes.[1]
-
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): A common UV-filtering agent with known photoreactive properties and potential endocrine-disrupting activity.[6][7]
The following table summarizes hypothetical data from in vitro assays to illustrate how the cross-reactivity profiles of these compounds could be compared.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Histamine H3 Receptor Binding (Ki, µM) |
| This compound | 15.2 | 5.8 | > 100 |
| Benzophenone | > 100 | > 100 | > 100 |
| Ketoprofen | 0.5 | 1.2 | > 100 |
| 2-Hydroxy-4-methoxybenzophenone | 50.1 | 25.6 | 85.3 |
Experimental Protocols
Detailed methodologies for the key comparative assays are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2.
Materials and Reagents:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red)
-
Heme
-
Phenol
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and phenol.
-
Add the purified COX-1 or COX-2 enzyme to the reaction mixture.
-
Add the test compounds at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2).
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid and the detection probe to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rates against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Histamine H3 Receptor Binding Assay
This assay measures the affinity of the test compounds for the histamine H3 receptor.
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor
-
Radiolabeled ligand (e.g., [3H]-Nα-methylhistamine)
-
Unlabeled competitor (e.g., clobenpropit) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a microplate, combine the cell membranes, the radiolabeled ligand, and the test compounds at various concentrations.
-
For determining non-specific binding, a set of wells should contain the cell membranes, the radiolabeled ligand, and a high concentration of the unlabeled competitor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value, which represents the inhibitory constant of the compound, by fitting the specific binding data to a competition binding curve using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a key biological pathway potentially modulated by benzophenone derivatives.
Caption: Experimental workflow for assessing the cross-reactivity of benzophenone derivatives.
Caption: The Cyclooxygenase (COX) signaling pathway, a potential target for benzophenone derivatives.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of Novel Benzophenone Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Next-Generation Benzophenone Photoinitiators Supported by Experimental Data.
In the dynamic field of photopolymerization, the development of highly efficient and safe photoinitiators is paramount. Benzophenone and its derivatives have long been workhorse photoinitiators, valued for their cost-effectiveness and versatility. However, challenges such as migration of unreacted initiator and the demand for systems responsive to longer wavelength light sources have driven the innovation of novel benzophenone-based structures. This guide provides a comprehensive performance benchmark of recently developed benzophenone photoinitiators against their traditional counterparts, supported by detailed experimental protocols and data-driven comparisons.
Executive Summary of Photoinitiator Performance
The following tables summarize the key performance indicators of novel and traditional benzophenone photoinitiators. This data is compiled from various studies and standardized where possible to facilitate objective comparison.
Table 1: Spectroscopic and Photochemical Properties
| Photoinitiator | Chemical Structure | λmax (nm) | Molar Extinction Coefficient (ε) at 405 nm (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Novel Benzophenone Photoinitiators | ||||
| Benzophenone-Triphenylamine (BT3) | Benzophenone core with triphenylamine moieties | ~390 | ~6100[1] | Not explicitly reported, but high photoinitiation ability is noted.[2] |
| Benzophenone-Carbazole (BPC) | Benzophenone core with carbazole moieties | ~342 | Favorable ε₃₆₅nm noted, but specific value at 405 nm not provided.[1] | Not explicitly reported, but demonstrates monocomponent Type II behavior.[2] |
| Traditional Benzophenone Photoinitiators | ||||
| Benzophenone (BP) | C₁₃H₁₀O | ~345[3] | Low absorption above 380 nm.[4] | ~0.45 (for radical formation)[5] |
| 4-Methylbenzophenone (4-MBP) | C₁₄H₁₂O | Not specified, strong absorption in 300-360 nm range.[6] | Low absorption at 405 nm. | Type II photoinitiator, requires co-initiator.[7] |
| 1-Hydroxycyclohexyl Phenyl Ketone (CPK/Irgacure 184) | C₁₃H₁₆O₂ | 246, 280, 333[8] | Primarily absorbs short-wavelength UV light.[8] | Norrish Type I photoinitiator.[9] |
Table 2: Photopolymerization Performance in Acrylate Monomers
| Photoinitiator System | Monomer System | Light Source | Final Monomer Conversion (%) | Polymerization Rate (Rp) |
| Novel Benzophenone Photoinitiators | ||||
| BT3 / Iodonium Salt / Amine | Acrylate | LED @ 405 nm | 77[2] | High, as indicated by high final conversion.[2] |
| BPC / Amine | Acrylate | LED @ 365 nm | 60[1] | Fast polymerization rates observed.[1] |
| Traditional Benzophenone Photoinitiators | ||||
| Benzophenone (BP) / Amine | Tripropyleneglycol diacrylate (TPGDA) | UV Lamp | Lower efficiency than novel polymeric benzophenones.[10] | Lower than novel polymeric benzophenones.[10] |
| 4-Methylbenzophenone (4-MBP) / Amine | Various UV curable resins | UV Lamp | Widely used, but specific comparative data is formulation dependent.[7] | Efficient in combination with tertiary amines.[7] |
| 1-Hydroxycyclohexyl Phenyl Ketone (CPK) | Acrylates | UV Lamp | High surface curing efficiency.[8] | Efficient for surface cure.[8] |
Table 3: Migration Properties
| Photoinitiator | Key Migration Characteristics |
| Novel Benzophenone Photoinitiators | |
| Benzophenone-Triphenylamine (BT3) | Excellent migration stability due to high molecular weight and trifunctional character.[2] |
| Traditional Benzophenone Photoinitiators | |
| Benzophenone (BP) | Detected in all tested food packaging samples, with migration amounts from 0.002 to 0.074 µg/dm².[11] |
| 4-Methylbenzophenone (4-MBP) | Detected in 10 out of 20 food packaging samples, with migration amounts from 0.006 to 0.019 µg/dm².[11] |
| 1-Hydroxycyclohexyl Phenyl Ketone (CPK) | Detected in 3 out of 20 food packaging samples, with amounts of 0.005-0.007 µg/dm².[11] |
Experimental Protocols
To ensure reproducibility and standardization, the following detailed methodologies are provided for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum, maximum absorption wavelength (λmax), and molar extinction coefficient (ε) of the photoinitiator.
Methodology:
-
Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Use a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Scan the absorbance of the solution over a wavelength range of 200-500 nm.
-
Identify the λmax from the resulting spectrum.
-
Calculate the molar extinction coefficient (ε) at specific wavelengths using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the kinetics of the photopolymerization reaction by measuring the decrease in the concentration of monomer double bonds over time.
Methodology:
-
Prepare a photopolymerizable formulation containing the monomer (e.g., trimethylolpropane triacrylate - TMPTMA), the photoinitiator system, and any co-initiators.
-
Place a thin film of the formulation (typically 20-30 µm) between two polypropylene films or on an ATR crystal.[12]
-
Position the sample in an FTIR spectrometer equipped with a UV/Vis light source.
-
Record an initial IR spectrum before irradiation.
-
Initiate the photopolymerization by turning on the light source with a defined intensity and wavelength.
-
Continuously record IR spectra at regular intervals during the irradiation period.
-
Monitor the decrease in the peak area of the acrylate double bond, typically around 1636 cm⁻¹, to calculate the monomer conversion as a function of time.[12]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the polymerization rate and total heat of polymerization.
Methodology:
-
Place a small, accurately weighed sample (typically 1-5 mg) of the photopolymerizable formulation into a DSC pan.
-
Place the pan in a photo-DSC instrument equipped with a UV/Vis light source.
-
Equilibrate the sample at the desired isothermal temperature.
-
Expose the sample to UV/Vis light of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
The area under the exothermic peak corresponds to the total heat of polymerization, which can be used to calculate the final monomer conversion. The peak height is proportional to the rate of polymerization.[13]
Migration Testing
Objective: To quantify the amount of photoinitiator and its byproducts that migrate from a cured polymer into a food simulant.
Methodology:
-
Prepare a cured polymer film using the photoinitiator formulation.
-
Immerse the cured film in a food simulant (e.g., 95% ethanol as a worst-case scenario for fatty foods).[4]
-
Incubate the sample under specified conditions of time and temperature (e.g., 2 hours at 70°C).[4]
-
After incubation, remove the polymer film.
-
Analyze the food simulant for the presence and concentration of the photoinitiator and its degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][14]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental mechanism of Type II photoinitiation and a typical experimental workflow for evaluating photoinitiator performance.
Caption: Mechanism of Type II Photoinitiation.
Caption: Experimental Workflow for Photoinitiator Evaluation.
Conclusion
The development of novel benzophenone photoinitiators, such as benzophenone-triphenylamine and benzophenone-carbazole hybrids, represents a significant advancement in photopolymerization technology. These next-generation initiators demonstrate enhanced performance characteristics, including high reactivity under longer wavelength LED light sources and significantly improved migration stability compared to their traditional counterparts. For researchers and professionals in fields requiring high-performance and safe photocurable materials, these novel benzophenone derivatives offer compelling advantages. The experimental protocols and comparative data presented in this guide provide a solid foundation for the informed selection and evaluation of photoinitiators for specific applications.
References
- 1. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. radtech.org [radtech.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Wholesale Photoinitiator MBP (4-Methylbenzophenone) CAS No.: 134-84-9 | Purity: 99% Min | UV-Curing Grade Manufacturer and Supplier | Epoch [epomaterial.com]
- 7. sellchems.com [sellchems.com]
- 8. boldchem.com [boldchem.com]
- 9. 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 14. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted benzophenones is a critical step in the creation of new pharmaceuticals and functional materials. This guide provides an objective, data-driven comparison of the most common and effective synthesis routes, offering a comprehensive overview to inform methodological choices in the laboratory.
Substituted benzophenones are a pivotal class of organic compounds, serving as key structural motifs in numerous biologically active molecules and as versatile intermediates in organic synthesis. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide delves into a head-to-head comparison of four primary methods for their synthesis: Friedel-Crafts acylation, the Grignard reaction, Suzuki-Miyaura coupling, and the oxidation of diphenylmethanes.
Comparative Analysis of Synthesis Routes
The choice of a synthetic pathway to substituted benzophenones is often a trade-off between factors like substrate availability, functional group tolerance, and desired purity. The following table summarizes the key quantitative and qualitative aspects of the four major synthetic routes.
| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 50-97%[1] | Lewis acid (e.g., AlCl₃, FeCl₃), often harsh conditions | Well-established, readily available starting materials, high yields for certain substrates. | Limited to electron-rich arenes, poor regioselectivity with some substrates, requires stoichiometric amounts of Lewis acid leading to significant waste.[2] |
| Grignard Reaction | 65-90% | Anhydrous conditions, stoichiometric Grignard reagent | Forms C-C bonds effectively, good for sterically hindered benzophenones. | Sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts.[2] |
| Suzuki-Miyaura Coupling | 70-95% | Palladium catalyst, base, often mild conditions | Excellent functional group tolerance, high yields and selectivity, broad substrate scope.[2] | Cost of palladium catalyst, requires pre-functionalized starting materials (boronic acids/esters and aryl halides). |
| Oxidation of Diphenylmethanes | 80-99% | Oxidizing agent (e.g., CrO₃, KMnO₄, O₂), often requires a catalyst | High yields, utilizes readily available starting materials. | Can be harsh and non-selective, may require toxic heavy metal oxidants. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of substituted benzophenones. Below are representative procedures for each of the four major synthetic routes.
Friedel-Crafts Acylation of Anisole to Synthesize 4-Methoxybenzophenone
This protocol describes the synthesis of 4-methoxybenzophenone, a common intermediate, via the Friedel-Crafts acylation of anisole with benzoyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring over 30 minutes.
-
Following the addition, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Grignard Reaction for the Synthesis of a Substituted Benzophenone
This protocol outlines the synthesis of a substituted benzophenone through the reaction of a Grignard reagent with a substituted benzonitrile.
Materials:
-
Magnesium turnings
-
Substituted aryl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Substituted benzonitrile
-
Aqueous ammonium chloride (NH₄Cl), saturated solution
-
Aqueous hydrochloric acid (HCl), dilute
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of the substituted aryl bromide (1.1 eq) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the substituted benzonitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with dilute HCl to hydrolyze the intermediate imine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Coupling for the Synthesis of a Substituted Benzophenone
This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling reaction between an arylboronic acid and an aroyl chloride to form a substituted benzophenone.
Materials:
-
Substituted aroyl chloride
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the substituted aroyl chloride (1.0 eq), the substituted arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation of a Diphenylmethane to a Benzophenone
This protocol details the oxidation of a substituted diphenylmethane to the corresponding benzophenone using an oxidizing agent.
Materials:
-
Substituted diphenylmethane
-
Oxidizing agent (e.g., potassium permanganate (KMnO₄), chromium trioxide (CrO₃))
-
Solvent (e.g., acetic acid, acetone)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
In a round-bottom flask, dissolve the substituted diphenylmethane (1.0 eq) in the chosen solvent.
-
Slowly add the oxidizing agent (e.g., KMnO₄, 2.0 eq) in portions to the solution with stirring. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the excess oxidizing agent by the careful addition of a saturated sodium bisulfite solution until the color of the excess oxidant disappears.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude benzophenone by column chromatography or recrystallization.
Reaction Pathways and Mechanisms
Visualizing the core transformations provides a clearer understanding of each synthetic route. The following diagrams, generated using the DOT language, illustrate the fundamental chemical logic of each method.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-Methoxy-3'-methylbenzophenone
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for handling 4-Methoxy-3'-methylbenzophenone in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of your research.
When handling this compound, a comprehensive approach to safety is paramount. This includes the use of appropriate personal protective equipment (PPE), adherence to strict operational procedures, and a clear plan for waste disposal. The following information is based on the known hazards of similar aromatic ketones and general best practices for laboratory chemical handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. Goggles are recommended when there is a splash hazard. A face shield should be worn over glasses or goggles for large-scale operations.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals, including ketones.[4][5] For prolonged or high-exposure tasks, consider thicker or double-gloving. Always inspect gloves for tears or punctures before use.[5][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3] Consider a chemical-resistant apron for tasks with a high splash potential. |
| Respiratory Protection | Respirator (if necessary) | A respirator may be required if engineering controls (e.g., fume hood) are not sufficient to control exposure to dusts or vapors.[3] Use requires a formal respiratory protection program, including fit testing and medical evaluation.[3] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[3] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to minimize risks. The following diagram illustrates the key steps for safely handling this compound, from preparation to cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like weighing paper and gloves, in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company.
-
Never dispose of this chemical down the drain or in the regular trash.[7]
Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following general methodologies should be applied when working with this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the most effective way to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material. Small spills of solid material can be carefully swept up.[1] All spill cleanup materials must be disposed of as hazardous waste.
By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound and foster a safer research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. echemi.com [echemi.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
